beta-Guaiene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQERSGRNPMEH-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)CC2=C1CCC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)CC2=C1CC[C@@H]2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052599, DTXSID401037341 | |
| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile greenish-yellow liquid; Earthy, spicy aroma | |
| Record name | Guaiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |
| Record name | Guaiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.918 | |
| Record name | Guaiene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
88-84-6, 372162-07-7 | |
| Record name | β-Guaiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-cis)-1,2,3,4,5,6,7,8-octahydro-7-isopropylidene-1,4-dimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-GUAIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D018Q907T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beta-Guaiene: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-guaiene, a sesquiterpenoid hydrocarbon, is a naturally occurring volatile organic compound found in a variety of plant species. As a significant component of essential oils, it contributes to their characteristic aroma and possesses noteworthy biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and professionals in drug development.
Natural Occurrence and Quantitative Data
This compound, along with its isomers α-guaiene and δ-guaiene, has been identified in numerous plant essential oils. The concentration of these compounds can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the quantitative occurrence of guaienes in several notable plant sources.
| Plant Species | Plant Part | Extraction Method | β-Guaiene (%) | α-Guaiene (%) | δ-Guaiene (%) | Reference(s) |
| Aquilaria malaccensis | Chipwood | Headspace Volatile of Incense | 32 | 24.683 | - | [1] |
| Pogostemon cablin | Leaf | Microwave-Assisted Hydrodistillation | Present (unquantified) | 12.18 | 14.69 | [2][3][4][5] |
| Bulnesia sarmientoi (Guaiacwood) | Wood and Sawdust | Steam Distillation | Present (unquantified) | Present (unquantified) | Present (unquantified) | [6][7] |
| Aquilaria malaccensis | Treated Wood | Hydrodistillation | - | 3.99 | 10.41 | [8] |
| Aquilaria malaccensis | Chipwood | Direct Extraction of Smoke | - | 2.7 | - | [9] |
Note: "-" indicates that the compound was not reported or not detected in the analysis.
Biosynthesis of this compound
The biosynthesis of this compound, like all sesquiterpenes, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP)[10].
The cyclization of the linear FPP molecule into the bicyclic guaiene skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Specifically, δ-guaiene synthases have been identified in Aquilaria species, which are responsible for the production of δ-guaiene and α-guaiene[11][12]. While a specific β-guaiene synthase has not been definitively characterized, it is hypothesized that it follows a similar catalytic mechanism involving the cyclization of FPP. The proposed biosynthetic pathway leading to the formation of guaiene isomers is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] GC-MS analysis of essential oil of Pogostemon cablin growing in Indonesia extracted by microwave-assisted hydrodistillation | Semantic Scholar [semanticscholar.org]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. Guaiacwood Essential Oil CAS 8016-23-7 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 7. Oil of guaiac - Wikipedia [en.wikipedia.org]
- 8. cropj.com [cropj.com]
- 9. biomedres.us [biomedres.us]
- 10. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood1[C][W][OA] | Semantic Scholar [semanticscholar.org]
The Biosynthesis of β-Guaiene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of β-guaiene, a bicyclic sesquiterpene of significant interest in the pharmaceutical and fragrance industries. The document outlines the core metabolic pathways, enzymatic reactions, and regulatory mechanisms involved in its production in plants. Detailed experimental protocols for key research methodologies and quantitative data on enzyme kinetics are presented to facilitate further investigation and metabolic engineering efforts.
Introduction to β-Guaiene
β-Guaiene is a member of the guaiane class of sesquiterpenoids, characterized by a hydroazulene skeleton.[1] These compounds are widely distributed in the plant kingdom and contribute to the aromatic properties of many essential oils. Beyond their fragrance, guaiane sesquiterpenes, including β-guaiene, are investigated for a range of pharmacological activities. Understanding the biosynthetic pathway of β-guaiene is crucial for its sustainable production through metabolic engineering in plants or microbial systems.
The Biosynthetic Pathway of β-Guaiene
The biosynthesis of β-guaiene originates from central carbon metabolism and proceeds through the universal terpenoid precursor pathways, culminating in the cyclization of farnesyl pyrophosphate (FPP).
Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
Plants utilize two distinct pathways to produce the five-carbon building blocks of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP):
-
The Mevalonate (MVA) Pathway: Typically operating in the cytosol, this pathway commences with acetyl-CoA and is the primary source of FPP for sesquiterpene biosynthesis.
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as precursors, primarily for the synthesis of monoterpenes, diterpenes, and carotenoids.
Farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes, is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[2]
Cyclization of FPP to the Guaiene Skeleton
The final and decisive step in β-guaiene biosynthesis is the conversion of the linear FPP molecule into the bicyclic guaiene structure. This complex cyclization is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically guaiene synthases.[1]
While specific β-guaiene synthases have not been extensively characterized, studies on δ-guaiene synthases from Aquilaria species provide a well-established model for the formation of the guaiene core.[1] The reaction mechanism is proposed to proceed through the following key steps:
-
Ionization: The reaction is initiated by the dissociation of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
C1-C10 Cyclization: The carbocation undergoes an initial cyclization between C1 and C10 to form a 10-membered germacrene A-like cationic intermediate.[1]
-
C2-C6 Cyclization: A second cyclization occurs between C2 and C6 of the germacrene intermediate, forming the characteristic 5/7-fused ring system of the guaiane skeleton.[1]
-
Rearrangements and Deprotonation: The resulting guaianyl cation can undergo a series of hydride shifts and rearrangements, followed by deprotonation at different positions to yield various guaiene isomers, including α-, β-, and δ-guaiene. The specific stereochemistry of the final product is determined by the precise folding of the substrate within the enzyme's active site.
Quantitative Data: Enzyme Kinetics and Product Distribution
Detailed kinetic studies have been performed on δ-guaiene synthases from Aquilaria crassna, which provide valuable benchmarks for guaiene biosynthesis. These enzymes, designated AcC2, AcC3, and AcC4, were found to produce δ-guaiene as their major product, alongside α-guaiene and α-humulene. While these studies did not report the production of β-guaiene, the kinetic parameters offer insight into the efficiency of the guaiene scaffold formation.
Table 1: Product Distribution of Recombinant δ-Guaiene Synthases from A. crassna
| Enzyme | α-Guaiene (%) | α-Humulene (%) | δ-Guaiene (%) |
|---|---|---|---|
| AcC2 | 10.5 ± 0.3 | 2.5 ± 0.1 | 87.0 ± 0.4 |
| AcC3 | 10.3 ± 0.2 | 2.5 ± 0.1 | 87.2 ± 0.3 |
| AcC4 | 10.4 ± 0.1 | 2.6 ± 0.1 | 87.0 ± 0.2 |
Data from Kumeta and Ito (2010). Values are mean ± SE.
Table 2: Kinetic Parameters of Recombinant δ-Guaiene Synthases from A. crassna
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
|---|---|---|---|
| AcC2 | 1.3 ± 0.1 | 0.054 ± 0.001 | 0.042 |
| AcC3 | 0.2 ± 0.0 | 0.008 ± 0.000 | 0.040 |
| AcC4 | 1.4 ± 0.2 | 0.076 ± 0.003 | 0.054 |
Data from Kumeta and Ito (2010). Kinetic parameters were determined using FPP as the substrate.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of β-guaiene biosynthesis.
Heterologous Expression and Purification of Guaiene Synthase in E. coli
This protocol describes the expression of a His-tagged guaiene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Workflow:
Materials:
-
E. coli expression strain (e.g., BL21(DE3) CodonPlus-RIL)
-
Expression vector with His-tagged guaiene synthase gene
-
Luria-Bertani (LB) and Terrific Broth (TB) media
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
Protocol:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of TB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6–0.8.
-
Induction: Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture for 22 hours at 16°C with shaking.
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
In Vitro Enzyme Assay for Guaiene Synthase Activity
This protocol details the procedure for determining the enzymatic activity and product profile of the purified guaiene synthase.
Materials:
-
Purified guaiene synthase
-
Assay Buffer: 25 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM Dithiothreitol (DTT)
-
Substrate: (E,E)-Farnesyl pyrophosphate (FPP)
-
Pentane (for extraction)
-
Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing Assay Buffer and the purified enzyme (final concentration ~1-5 µg).
-
Initiation: Start the reaction by adding FPP to a final concentration of 10-50 µM.
-
Incubation: Overlay the reaction mixture with 500 µL of pentane to trap volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by vortexing vigorously for 30 seconds. Separate the phases by centrifugation (1,000 x g for 2 minutes).
-
Analysis: Carefully transfer the upper pentane layer to a new GC vial for analysis by GC-MS.
GC-MS Analysis of Sesquiterpene Products
This protocol provides a general method for the separation and identification of guaiene isomers and other sesquiterpene products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 250°C at 10°C/min
-
Final hold: 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Compound Identification: Compare mass spectra and retention times with authentic standards and reference libraries (e.g., NIST).
Regulation of Guaiene Biosynthesis
The production of guaiene sesquiterpenes in plants is tightly regulated, often as part of a defense response to biotic or abiotic stress. The expression of terpene synthase genes, including guaiene synthases, is induced by signaling molecules such as methyl jasmonate (MJ).[1] This induction is mediated by a network of transcription factors, including members of the WRKY, MYB, and AP2/ERF families, which bind to specific cis-regulatory elements in the promoters of TPS genes.
Conclusion and Future Directions
The biosynthetic pathway leading to the guaiene scaffold is well-established, proceeding from FPP via a germacrene-like intermediate. While detailed characterization has focused on δ-guaiene synthases, the fundamental mechanisms described provide a robust framework for understanding β-guaiene formation. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to elucidate the specific enzymatic steps leading to β-guaiene and for those seeking to engineer its production in heterologous systems.
Future research should focus on the isolation and characterization of specific β-guaiene synthases to determine their product specificity and kinetic properties. Elucidating the precise stereochemical control exerted by the enzyme's active site will be key to understanding how different guaiene isomers are produced. Such knowledge will be instrumental in developing tailored biocatalysts for the high-yield production of β-guaiene for pharmaceutical and other industrial applications.
References
physical and chemical properties of beta-Guaiene
An In-depth Technical Guide to the Physical and Chemical Properties of β-Guaiene
Introduction
β-Guaiene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] As a member of the sesquiterpenoid class of organic compounds, it is composed of three isoprene units.[2] Found in the essential oils of various plants, such as guaiac wood, patchouli, and Borreria verticillata, it is a significant contributor to the aroma and biological activity of these oils.[3][4] β-Guaiene is utilized in the fragrance and flavoring industries for its characteristic sweet, woody, and spicy aroma.[3][5][6] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its analysis, and logical workflows for its characterization, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The physical and chemical characteristics of β-Guaiene are summarized below. These properties are crucial for its isolation, identification, and application.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | [1] |
| Synonyms | Guaia-1(5),7(11)-diene, Guaiene, β-Guajene | [1][7] |
| CAS Number | 88-84-6 | [1][2] |
| Molecular Formula | C₁₅H₂₄ | [1][8] |
| Molecular Weight | 204.35 g/mol | [1][6] |
| Appearance | Colorless to pale yellow oily liquid; Mobile greenish-yellow liquid | [3][6][9] |
| Odor | Sweet, woody, dry, spicy, powdery, balsamic | [5][6] |
Experimental Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 123-124 °C | @ 9.00 mm Hg | [5] |
| 137-139 °C | @ 15.5 mm Hg | [2] | |
| 277.9 °C | (Estimated) | [6][9] | |
| Density | 0.912 - 0.918 g/cm³ | @ 25.00 °C | [1][5] |
| Refractive Index | 1.503 - 1.509 | @ 20.00 °C | [1][5] |
| Optical Rotation | [α]20/D -18° to -30° | [5] | |
| Solubility | Insoluble in water and propylene glycol; Soluble in ethanol and oils. | [1][5] | |
| Flash Point | 110.00 °C | (TCC) | [5] |
| Vapor Pressure | 0.006 mmHg | @ 25.00 °C (est) | [5] |
Computed and Spectroscopic Data
| Property | Value | Source |
| logP (Octanol/Water) | 4.1 - 6.333 (Computed/Estimated) | [1][5][10] |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 161, 105, 204 | [1] |
| Kovats Retention Index | Standard non-polar: ~1462 - 1533 | [1][11] |
| Standard polar: ~1648 - 1720 | [1][12] |
Experimental Protocols
Detailed methodologies are essential for the reliable extraction, isolation, and characterization of β-Guaiene.
Extraction and Isolation from Plant Material
β-Guaiene is typically isolated from essential oils. A standard laboratory procedure for obtaining β-Guaiene from a plant source like patchouli leaves is as follows:
-
Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature for several days to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for extraction.
-
Hydrodistillation: Place the powdered material in a round-bottom flask with distilled water. Heat the flask to boiling. The steam and volatile oils are condensed in a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected. The process is typically run for 3-6 hours.
-
Solvent Extraction (Alternative): Macerate the powdered material in a non-polar solvent like hexane or ethanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): To increase the purity of β-Guaiene, the crude essential oil or extract can be fractionated using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).
-
Storage: The collected essential oil or isolated fraction should be stored in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerator temperatures to prevent oxidation and degradation.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for identifying and quantifying β-Guaiene in a volatile mixture.
-
Sample Preparation: Dilute the essential oil or extract (e.g., 1 µL in 1 mL of hexane) to a suitable concentration for GC-MS analysis.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column, typically a non-polar phase like DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[11]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp up at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 240 °C) and hold.[11]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Identification: The identification of β-Guaiene is achieved by comparing its mass spectrum and Kovats Retention Index (RI) with those from reference libraries (e.g., NIST, Wiley) and literature data.[1][13] The mass spectrum of β-Guaiene is characterized by prominent peaks at m/z 161, 105, and the molecular ion peak at 204.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of isolated β-Guaiene.
-
Sample Preparation: Dissolve a purified sample of β-Guaiene (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR & DEPT: Identifies the number of unique carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the carbon skeleton and finalize the structural assignment.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the spectra are compared with published data for β-Guaiene to confirm its identity.
Visualizations
Diagrams are provided to illustrate key workflows and relationships relevant to the study of β-Guaiene.
Caption: Workflow for isolation and characterization of β-Guaiene.
Caption: Relationship between β-Guaiene's structure and its properties.
Chemical Reactivity and Biological Activity
As a sesquiterpene with two double bonds, β-Guaiene's reactivity is centered on these functional groups. It is susceptible to:
-
Oxidation: Exposure to air and light can lead to oxidation, forming various oxygenated derivatives. This process can alter its aromatic profile and is a reason for storing it under inert gas.
-
Isomerization: Under acidic conditions or upon heating, the double bonds can migrate, leading to the formation of isomers like α-Guaiene or δ-Guaiene.
β-Guaiene has been investigated for several biological activities. It is reported to exhibit antimicrobial and antiparasitic properties.[7] Furthermore, as a major component of certain essential oils, it contributes to their overall bioactivity, including potential antioxidant effects.[4] However, detailed studies on its specific mechanisms of action and signaling pathways are still emerging.
References
- 1. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017386) - FooDB [foodb.ca]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. guaiene, 88-84-6 [thegoodscentscompany.com]
- 6. GUAIENE | 88-84-6 [chemicalbook.com]
- 7. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]
- 8. β-Guaiene [webbook.nist.gov]
- 9. chemicalbull.com [chemicalbull.com]
- 10. «beta»-Guaiene (CAS 88-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. β-Guaiene [webbook.nist.gov]
- 12. cis-beta-Guaiene | C15H24 | CID 15560253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. β-Guaiene [webbook.nist.gov]
The Discovery and Isolation of β-Guaiene from Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of β-guaiene, a sesquiterpenoid of significant interest in the pharmaceutical and fragrance industries. This document details the historical context of its discovery and outlines the modern methodologies for its extraction and isolation from various essential oil sources. Key experimental protocols, including steam distillation, fractional distillation, column chromatography, and preparative gas chromatography, are presented in a detailed, step-by-step format. Quantitative data on the prevalence of β-guaiene in different essential oils are summarized for comparative analysis. Furthermore, this guide illustrates the experimental workflows and the known biological activities of β-guaiene through logical diagrams, providing a valuable resource for researchers engaged in natural product chemistry and drug development.
Introduction
Guaienes are a group of closely related sesquiterpenes with the molecular formula C₁₅H₂₄, first identified from guaiac wood oil.[1] Among these, β-guaiene is a notable isomer found in a variety of plant essential oils. Its unique chemical structure and potential biological activities have made it a target for isolation and further investigation. This guide serves as a technical resource for the efficient isolation and purification of β-guaiene from natural sources.
Discovery and Natural Occurrence
The history of guaiene is linked to the exploration of essential oils for fragrances and medicinal purposes.
-
Initial Discovery : α-Guaiene, a closely related isomer of β-guaiene, was first isolated from guaiac wood oil, which is obtained from the heartwood of Bulnesia sarmientoi.[1] This discovery paved the way for the identification of other guaiene isomers, including β-guaiene, in various natural sources.
-
Prominent Natural Sources : β-Guaiene is found in a range of essential oils, with its concentration varying depending on the plant species, geographical location, and extraction method. Some of the most significant sources are detailed in the table below.
Data Presentation: β-Guaiene Content in Various Essential Oils
| Essential Oil Source | Plant Part | β-Guaiene Content (%) | Reference(s) |
| Patchouli Oil (Pogostemon cablin) | Leaves | Varies, can be a minor component | [2][3][4][5] |
| Guaiac Wood Oil (Bulnesia sarmientoi) | Wood | Minor component | [6][7][8] |
| Mentha longifolia | Aerial Parts | Can be a major component (up to 42% as cis-β-guaiene in some chemotypes) | [9] |
Experimental Protocols for Isolation and Purification
The isolation of β-guaiene from essential oils typically involves a multi-step process, starting with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.
Step 1: Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant materials.[8] This process takes advantage of the volatility of β-guaiene to separate it from the non-volatile components of the plant matrix.
Protocol:
-
Preparation of Plant Material : The plant material (e.g., dried patchouli leaves) is coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup : A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection flask (separatory funnel).
-
Distillation : Steam is passed through the plant material, causing the volatile essential oils, including β-guaiene, to vaporize.
-
Condensation : The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.
-
Collection : The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water and can be easily collected.
Step 2: Fractional Distillation for Enrichment
Fractional distillation is employed to separate the components of the essential oil based on their boiling points. This step is crucial for enriching the fraction containing β-guaiene.
Protocol:
-
Apparatus Setup : A fractional distillation apparatus is assembled, including a heating mantle, a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a condenser, and a collection flask.
-
Distillation : The crude essential oil is heated in the distillation flask. The component with the lower boiling point will vaporize first and rise through the fractionating column.
-
Fraction Collection : As the temperature increases, different fractions are collected at their respective boiling points. The fraction containing β-guaiene is collected based on its known boiling point. In the case of patchouli oil, δ-guaiene and α-guaiene are often present and will distill at similar temperatures.[2]
References
- 1. Guaiene - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. pubs.aip.org [pubs.aip.org]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. Oil of guaiac - Wikipedia [en.wikipedia.org]
- 8. aromatherapyoil.in [aromatherapyoil.in]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Beta-Guaiene (CAS No. 88-84-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of beta-guaiene (CAS No. 88-84-6), a naturally occurring sesquiterpene found in various essential oils. The document consolidates key physicochemical properties, spectroscopic data for identification, and detailed experimental protocols for its analysis. Furthermore, it outlines the known biological activities and potential applications of this compound, presenting a logical workflow for its isolation and characterization. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identification and Properties
This compound is a bicyclic sesquiterpene with the molecular formula C15H24.[1][2] It is a constituent of various plant essential oils, including those from guaiac wood, patchouli, and cypress.[3] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 88-84-6 | [1] |
| Molecular Formula | C15H24 | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| IUPAC Name | (1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | [1] |
| Synonyms | Guaiene, Guaia-1(5),7(11)-diene, β-Guajene | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Appearance | Colorless to pale yellow oily liquid | - | [4] |
| Boiling Point | 277.9 | °C | [4] |
| Density | 0.912-0.918 | g/cm³ | [5] |
| Refractive Index | 1.503-1.509 | - | [5] |
| Solubility | Insoluble in water and propylene glycol; Soluble in oils. | - | [5] |
| logP (Octanol/Water) | 4.1 | - | [1] |
Spectroscopic Data for Identification
The structural elucidation and identification of this compound are primarily achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Table 3: Key Spectroscopic Data for this compound Identification
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 204. Key fragments: 161, 105. | [1] |
| ¹³C NMR (CDCl₃) | Predicted peaks around δ 10-150 ppm, with characteristic signals for olefinic and aliphatic carbons. | - |
| ¹H NMR (CDCl₃) | Predicted signals in the δ 0.8-5.5 ppm range, showing characteristic resonances for methyl, methylene, and methine protons, including vinylic protons. | - |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching (alkane and alkene), C=C stretching, and C-H bending vibrations. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the identification and analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a complex mixture, such as an essential oil.[6]
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
Procedure:
-
Sample Preparation: Dilute the essential oil sample containing this compound in a suitable solvent (e.g., methanol or hexane) to a concentration of approximately 1 µL/mL.[7]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.[7]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).
-
The mass spectrum of this compound should exhibit a molecular ion peak at m/z 204 and characteristic fragment ions at m/z 161 and 105.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure confirmation.[4]
Objective: To confirm the chemical structure of isolated this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which helps in assembling the molecular structure.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer.
-
Salt plates (e.g., NaCl or KBr).
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of pure this compound between two salt plates to create a thin liquid film.
-
-
Spectral Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with empty salt plates.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. For this compound, expect to see:
-
~2960-2850 cm⁻¹: C-H stretching from alkane groups.
-
~3070-3010 cm⁻¹: C-H stretching from alkene groups.
-
~1640 cm⁻¹: C=C stretching of the double bonds.
-
~1450 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
-
-
Logical Workflows and Relationships
The following diagrams illustrate key logical processes and relationships related to this compound.
Caption: Experimental Workflow for this compound Isolation and Identification.
Caption: Logical Relationships of this compound's Biological Activities and Applications.
Biological Activity and Applications
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further research and development.
-
Antimicrobial and Antiparasitic Activities: Studies have indicated that this compound possesses antimicrobial and antiparasitic properties.[2]
-
Anti-inflammatory Effects: As a component of essential oils known for their anti-inflammatory effects, such as patchouli oil, this compound is thought to contribute to these properties.
-
Flavor and Fragrance: this compound is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumery and cosmetics.[1][9] It is described as having a sweet, woody, and spicy aroma.[3]
Safety and Handling
Table 4: GHS Hazard Information for this compound
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. | [1] |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [1] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling and Storage:
-
Handle in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[5]
-
In case of spillage, absorb with an inert material and dispose of in accordance with local regulations.[5]
Conclusion
This compound (CAS No. 88-84-6) is a sesquiterpene with established physicochemical properties and a growing body of evidence supporting its biological activities. This technical guide provides a consolidated resource for its identification, analysis, and potential applications. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research into this promising natural compound. As with any biologically active molecule, appropriate safety precautions must be observed during handling and investigation.
References
- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 7. scitepress.org [scitepress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Guaienes: An In-depth Technical Guide to the C15H24 Sesquiterpene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaienes are a class of bicyclic sesquiterpenes with the molecular formula C15H24, commonly found in the essential oils of various plants. As volatile organic compounds, they contribute to the characteristic aromas of many botanicals and have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the core aspects of guaienes, focusing on their isomeric forms, physicochemical properties, biosynthesis, and reported biological activities. Detailed experimental protocols for their extraction, isolation, and characterization are presented, alongside a summary of quantitative data to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Introduction to Guaienes (C15H24)
Guaienes are a series of closely related natural chemical compounds classified as sesquiterpenes. They are characterized by a guaiane skeleton, a bicyclic structure composed of a five-membered and a seven-membered ring. The molecular formula for all guaiene isomers is C15H24, with a molecular weight of approximately 204.35 g/mol . The most commonly occurring and studied isomers are α-guaiene, β-guaiene, and δ-guaiene, each differing in the position of their double bonds within the bicyclic framework. These structural variations contribute to differences in their chemical and biological properties.
α-Guaiene, the most prevalent isomer, was first isolated from guaiac wood oil. Guaienes are known for their characteristic earthy and spicy aromas and are utilized in the fragrance and flavoring industries. Beyond their sensory properties, research has indicated that guaienes possess a range of biological activities, including antimicrobial and anti-inflammatory effects, making them promising candidates for further investigation in drug development.
Physicochemical Properties of Guaiene Isomers
The physicochemical properties of the primary guaiene isomers are summarized in the table below. These properties are crucial for their extraction, isolation, and analytical characterization.
| Property | α-Guaiene | β-Guaiene | δ-Guaiene |
| Molecular Formula | C15H24 | C15H24 | C15H24 |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |
| IUPAC Name | (1S,4S,7R)-1,4-Dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | (3S,3aS,5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene |
| CAS Number | 3691-12-1 | 88-84-6 | 3691-11-0 |
| Appearance | Colorless to pale yellow liquid | - | - |
| Boiling Point | ~288 °C (predicted) | ~278 °C (predicted) | ~269 °C (predicted) |
| Solubility | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents |
Biosynthesis of Guaienes
Guaienes, like all sesquiterpenes, are biosynthesized from farnesyl diphosphate (FPP), a C15 isoprenoid precursor. The biosynthesis is a multi-step enzymatic process. The initial steps involve the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units to form FPP. The cyclization of FPP is then catalyzed by specific sesquiterpene synthases, in this case, guaiene synthases, to form the characteristic bicyclic guaiane skeleton. The specific isomer of guaiene produced is dependent on the particular synthase enzyme and the subsequent enzymatic modifications.
Unveiling the Bioactive Potential of β-Guaiene: A Technical Guide for Researchers
An In-depth Exploration of a Promising Sesquiterpene for Drug Discovery and Development
Introduction
Beta-Guaiene, a bicyclic sesquiterpene found in the essential oils of various plants, including guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin), is emerging as a compound of significant interest in the field of pharmacology.[1][2] As a member of the vast and structurally diverse terpenoid family, β-guaiene presents a compelling profile for initial investigations into its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of β-guaiene, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of β-guaiene's biological effects, detailing relevant experimental protocols, and outlining potential mechanisms of action to guide future research endeavors.
While direct research on the bioactivity of isolated β-guaiene is nascent, studies on closely related guaiene isomers and other sesquiterpenes provide a strong rationale for its investigation. This guide will synthesize the available data and propose logical frameworks for its exploration.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of the guaiene class of sesquiterpenes show promise. While specific data for β-guaiene is limited, a study on its isomer, α-guaiene, provides valuable insights into its potential antibacterial effects.
Quantitative Data
A study on α-guaiene isolated from patchouli oil demonstrated its ability to inhibit the growth of Gram-positive bacteria.[3][4] The data from a well diffusion assay is summarized below.
| Bacterial Strain | α-Guaiene Concentration | Average Inhibition Zone (mm) |
| Staphylococcus aureus | 60% | 10.33 |
| Staphylococcus epidermidis | Not specified as most effective | - |
| Table 1: Antibacterial Activity of α-Guaiene[3][4] |
It is important to note that this data is for α-guaiene and serves as an indicator of the potential antimicrobial activity of the guaiene scaffold. Further research is required to determine the specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pure β-guaiene against a broader spectrum of microorganisms.
Experimental Protocols
Well Diffusion Assay for Antibacterial Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Culture Preparation: Prepare a fresh inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of β-guaiene (at various concentrations, dissolved in a suitable solvent like DMSO) to each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anti-inflammatory Activity: A Look into Potential Mechanisms
While direct evidence for the anti-inflammatory activity of β-guaiene is still emerging, the well-documented effects of other sesquiterpenes, such as β-patchoulene, suggest that β-guaiene may exert its effects through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
Hypothesized Signaling Pathway Inhibition by β-Guaiene
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a cascade of intracellular events leading to the production of pro-inflammatory mediators. It is hypothesized that β-guaiene may intervene in this process.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of β-guaiene for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO).
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines if a compound can inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins involved in inflammation.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and arachidonic acid (the substrate).
-
Inhibitor Addition: Add various concentrations of β-guaiene or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to occur.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.[6]
Anticancer Activity: Exploring Potential Cytotoxicity
The cytotoxic potential of various sesquiterpenes against cancer cell lines has been established, suggesting that β-guaiene may also possess anticancer properties.[7][8] Research into related guaianolide sesquiterpenes has shown significant cytotoxic effects.
Quantitative Data
While specific IC50 values for β-guaiene against cancer cell lines are not yet widely published, studies on other guaianolide sesquiterpenes demonstrate potent activity. For instance, certain chlorinated guaianolides have shown IC50 values in the low micromolar range against human leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cell lines.[7] This highlights the potential of the guaiane skeleton in cancer research.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of β-guaiene for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Signaling Pathways in Anticancer Activity
The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The NF-κB and MAPK signaling pathways, which are often dysregulated in cancer, are key targets.
Conclusion and Future Directions
The preliminary investigations and inferences from related compounds suggest that β-guaiene is a promising candidate for further pharmacological research. Its potential antimicrobial, anti-inflammatory, and anticancer activities warrant a more in-depth exploration.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods to obtain high-purity β-guaiene to enable accurate bioactivity studies.
-
In Vitro Bioassays: Conducting comprehensive in vitro studies to determine the MIC/MBC values against a wide range of pathogens, and IC50 values against a panel of cancer cell lines and for key inflammatory markers.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which β-guaiene exerts its effects, with a focus on the NF-κB and MAPK signaling pathways.
-
In Vivo Studies: Progressing to well-designed animal models to evaluate the efficacy and safety of β-guaiene in a physiological context.
This technical guide serves as a foundational resource to stimulate and guide these future investigations, which will be crucial in determining the ultimate therapeutic potential of β-guaiene.
References
- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of ï¡-guaiene Patchouli Oil on Staphylococcus aureus and Staphylococcus epidermidis | Gontor Agrotech Science Journal [ejournal.unida.gontor.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
Beta-Guaiene as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-guaiene (β-guaiene) is a bicyclic sesquiterpenoid plant metabolite found in a variety of aromatic and medicinal plants. As a key component of essential oils, it contributes to the characteristic aroma of plants such as guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin). Beyond its olfactory properties, β-guaiene plays a significant role in plant defense mechanisms and has demonstrated a range of pharmacological activities, including antimicrobial, anti-inflammatory, and platelet aggregation inhibitory effects. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and potential applications of β-guaiene, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Introduction
This compound is a member of the guaiene family of sesquiterpenes, characterized by a hydroazulene skeleton.[1] Its molecular formula is C15H24, and it exists as a colorless to pale yellow liquid.[2] Found in numerous plant species, β-guaiene is a significant contributor to the chemical profile of many essential oils and is utilized in the fragrance and flavoring industries.[3] In plants, the synthesis of β-guaiene is often induced by biotic and abiotic stressors, highlighting its role as a phytoalexin. This guide will explore the intricate details of β-guaiene as a plant metabolite, from its biochemical synthesis to its functional roles and methods for its study.
Biosynthesis of this compound
The biosynthesis of β-guaiene, like all sesquiterpenes, originates from the isoprenoid pathway. The direct precursor is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.
The cyclization of the linear FPP molecule into the bicyclic structure of β-guaiene is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Specifically, guaiene synthases facilitate this complex carbocation-driven reaction cascade. The process begins with the ionization of FPP, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic five- and seven-membered ring structure of the guaiene skeleton.[3][4]
Role in Plant Defense: The Jasmonate Signaling Pathway
The production of β-guaiene and other sesquiterpenes is a key component of the plant's induced defense response against herbivores and pathogens. This response is often mediated by the jasmonate signaling pathway. Mechanical wounding or herbivore attack triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF^COI1^) ubiquitin E3 ligase complex. This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, including the genes encoding sesquiterpene synthases like guaiene synthase.[1][2][5] This upregulation of enzyme production leads to an increased synthesis of β-guaiene, which can act as a repellent to herbivores or have antimicrobial properties.
Quantitative Data
The concentration of β-guaiene varies significantly among different plant species and even within different parts of the same plant. The following tables summarize quantitative data from various studies.
Table 1: Concentration of Guaiene Isomers in Selected Essential Oils
| Plant Species | Essential Oil Source | α-Guaiene (%) | β-Guaiene (%) | δ-Guaiene (%) | Reference(s) |
| Pogostemon cablin (Patchouli) | Leaves | 8.82 - 14.6 | 1.5 - 2.17 | 8.65 - 20.89 | [6][7][8] |
| Bulnesia sarmientoi (Guaiac wood) | Wood | ~0.11 | - | ~0.22 | [9] |
| Mentha longifolia | Aerial parts | - | up to 42 (cis-β-guaiene) | - | [10] |
| Jatropha roseae | - | 2.00 | - | - | [11] |
Note: Data for β-guaiene is limited in some sources; values for other guaiene isomers are provided for context. The composition of essential oils can vary based on factors such as geographical location, harvest time, and extraction method.
Table 2: Biological Activity of Guaiene and Related Compounds
| Activity | Compound/Extract | Test System | Result (IC₅₀ / MIC) | Reference(s) |
| Antifungal | α-guaiene rich fraction | C. albicans | MIC: 45% | [12] |
| Antifungal | α-guaiene rich fraction | A. niger | MIC: 55% | [12] |
| Anti-inflammatory | Guaianolide from Cyathocline purpurea | DPPH radical scavenging | IC₅₀: 76 µg/mL | [13] |
| Anti-inflammatory | 2-himachelen-7-ol | LPS-induced COX-2 expression | Dose-dependent inhibition | [14] |
| Platelet Aggregation Inhibition | Pimpinellin | Collagen-induced | IC₅₀: 13.6 µM | [15] |
Note: Specific IC₅₀ and MIC values for pure β-guaiene are not widely reported. The data presented here are for related compounds or extracts rich in guaienes and serve as an indication of potential activity.
Table 3: Yields of Guaiene in Engineered Microorganisms
| Organism | Product | Precursor/Carbon Source | Titer | Reference(s) |
| Escherichia coli | δ-guaiene | Mevalonate | up to 400 mg/L | [16] |
| Saccharomyces cerevisiae | Germacrene A (precursor to β-elemene) | Glucose | 190.7 mg/L | [17] |
Note: Data on the synthetic production of β-guaiene is limited. The provided data for δ-guaiene and a related sesquiterpene precursor demonstrate the potential for microbial production.
Experimental Protocols
Extraction of this compound from Plant Material
Objective: To extract essential oils rich in β-guaiene from plant matrices.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, wood shavings) and grind it into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus with a round-bottom flask for water, a biomass flask, a condenser, and a collection vessel.
-
Distillation: Place the powdered plant material in the biomass flask. Heat the water in the round-bottom flask to generate steam, which will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. Collect the distillate, which will consist of a layer of essential oil and a layer of water.
-
Separation: Separate the essential oil from the aqueous layer using a separatory funnel.
-
Drying: Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Preparation of Plant Material: Dry and grind the plant material to a fine powder.
-
SFE System Setup: Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters: Set the extraction parameters. Typical conditions for sesquiterpene extraction include:
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Pressure: 100-300 bar
-
Temperature: 40-60 °C
-
Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the CO₂ to increase the extraction efficiency of more polar compounds.
-
-
Extraction: Pump the supercritical CO₂ through the extraction vessel. The CO₂ will dissolve the essential oils.
-
Separation: The CO₂ containing the dissolved oils is then passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate out.
-
Collection: Collect the extracted essential oil from the separator.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcription Factor AsMYC2 Controls the Jasmonate-Responsive Expression of ASS1 Regulating Sesquiterpene Biosynthesis in Aquilaria sinensis (Lour.) Gilg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 2.5.1. In Vitro Anti-Inflammatory Assay: Inhibition of BSA Denaturation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-guaiene synthase - Wikipedia [en.wikipedia.org]
- 13. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 17. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Sesquiterpenoids: A Technical Guide to β-Guaiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenoids, a diverse class of C15 isoprenoids, are of significant interest to the pharmaceutical and biotechnology industries due to their wide range of biological activities. This technical guide focuses on foundational research concerning β-guaiene, a bicyclic sesquiterpene found in various essential oils. We provide an in-depth overview of its chemical properties, isolation and characterization methodologies, and known biological activities, with a particular emphasis on its anti-inflammatory and antioxidant potential. This document consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development.
Introduction to β-Guaiene
β-Guaiene (CAS 88-84-6) is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody and spicy aroma.[1][2] It is a constituent of various plant essential oils, notably from guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin).[1] Its chemical structure features a guaiane skeleton, a 5/7 fused ring system.[3] The unique structure of β-guaiene and other sesquiterpenoids contributes to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and antioxidant effects.[4][5]
Chemical and Physical Properties of β-Guaiene
A comprehensive understanding of the physicochemical properties of β-guaiene is fundamental for its extraction, purification, and formulation in potential therapeutic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| CAS Number | 88-84-6 | [1] |
| Appearance | Colorless to pale yellow oily liquid | [6] |
| Boiling Point | 277.9 °C | [6] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in methanol | [6] |
Isolation and Characterization of β-Guaiene
The isolation of β-guaiene from its natural sources, primarily essential oils, is a critical step for its detailed study. Various chromatographic and distillation techniques are employed for its purification.
Experimental Protocol: Isolation of β-Guaiene from Patchouli Oil by Vacuum Fractionation Distillation
This protocol describes a method for isolating guaiene from patchouli oil.
Materials and Equipment:
-
Crude patchouli oil
-
Vacuum fractionation distillation system with a packed column
-
Heating mantle
-
Vacuum pump
-
Collection flasks
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation: Place a known volume of crude patchouli oil into the boiling flask of the vacuum fractionation distillation apparatus.
-
System Setup: Assemble the distillation system, ensuring all connections are airtight. Connect the vacuum pump and the heating mantle.
-
Fractionation:
-
One-Stage Fractionation: Gradually heat the patchouli oil under vacuum. Collect fractions at different temperature ranges. For guaiene isolation, specific temperature ranges such as 249–261°C, 261–273°C, 273–280°C, 280–286°C, 286–291°C, 291–302°C, 302–319°C, and 319–321°C can be used.[7]
-
Two-Stage Fractionation: In the first stage, perform a distillation to separate the bulk of the higher-boiling components like patchouli alcohol. The remaining fraction, enriched in lower-boiling sesquiterpenes, is then subjected to a second fractionation using narrower temperature ranges (e.g., 249–261°C, 261–274°C, 274–281°C, 281–287°C, and 287–300°C) to isolate guaiene.[7]
-
-
Analysis: Analyze the collected fractions using GC-MS to identify and quantify the presence of β-guaiene.
Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system (e.g., Shimadzu GC-MS-QP2010 SE)
-
Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 μm film thickness)
GC Conditions:
-
Injector Temperature: 250°C[3]
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components. A typical program might be an initial hold at a lower temperature followed by a ramp of 10°C/min to a final temperature of around 250°C.[8]
-
Carrier Gas: Helium
-
Injection Mode: Split[8]
MS Conditions:
Data Analysis:
-
Identify β-guaiene by comparing its mass spectrum and retention time with that of a reference standard and by matching with mass spectral libraries (e.g., NIST).[9][10]
Experimental Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a purified sample of β-guaiene in a deuterated solvent (e.g., CDCl₃).[11]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[11]
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete structural elucidation and confirmation.[12]
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the structure of β-guaiene.
Biological Activities of β-Guaiene and Related Sesquiterpenoids
Guaiane sesquiterpenoids, including β-guaiene, have been reported to possess a range of biological activities. The following sections detail the protocols for assessing their anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Guaiane sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[3][4] One study demonstrated that guaiene significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by 53.3 ± 2.4% and suppresses the activity of the transcription factor NF-κB.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[13]
-
Seed the cells in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.[6]
Treatment:
-
Pre-treat the cells with various concentrations of β-guaiene for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[14]
Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[6]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[14]
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[14][15]
Quantitative Data on Anti-inflammatory Activity of Guaiane Sesquiterpenoids
| Compound/Extract | Assay | Cell Line | IC₅₀ / % Inhibition | Reference(s) |
| Guaiene | Nitric Oxide (NO) Production | RAW 264.7 | 53.3 ± 2.4% inhibition | [4] |
| Guaiazulene-based chalcone | Anti-inflammatory | Zebrafish model | 34.29% inhibition | [16] |
| Gymglu acid | Nitric Oxide (NO) Production | J774A.1 | 78.06% inhibition at 155.16 µM | [17] |
| Gymglu acid | IL-6 Production | J774A.1 | 71.04% inhibition at 155.16 µM | [17] |
Antioxidant Activity
The antioxidant potential of sesquiterpenoids is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
β-Guaiene dissolved in a suitable solvent (e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare a series of dilutions of the β-guaiene sample.
-
In a 96-well plate or test tubes, add a specific volume of the β-guaiene solution to a fixed volume of the DPPH solution.[4]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.[4]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[18]
Quantitative Data on Antioxidant Activity of Guaiane Sesquiterpenoids
| Compound/Extract | Assay | IC₅₀ | Reference(s) |
| 6α-hydroxy-4[13],10[18]-guainadien-8α,12-olide | DPPH Radical Scavenging | 76 µg/mL | [19] |
| Juniperus communis extract (containing δ-Guaiene) | DPPH Radical Scavenging | 36.97 ± 0.030 μg/mL | [9] |
| Essential oil of Pogostemon paniculatus (containing β-guaiene) | DPPH Radical Scavenging | 18.5 µg/mL | [18] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which β-guaiene and related sesquiterpenoids exert their biological effects is crucial for their development as therapeutic agents. Research suggests the involvement of key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[20] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[20] Studies have shown that guaiene can suppress NF-κB activity, thereby reducing the production of these inflammatory mediators.[4]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[21] The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[22] These pathways are activated by various extracellular stimuli, including LPS, and play a crucial role in the production of inflammatory cytokines.[23] Some guaiane sesquiterpenoids have been shown to modulate MAPK signaling, suggesting another potential mechanism for their anti-inflammatory effects.[11][22]
Experimental Workflow
The systematic investigation of β-guaiene, from its initial extraction to the elucidation of its biological activity, follows a structured workflow.
Conclusion and Future Directions
β-Guaiene, a prominent sesquiterpenoid, demonstrates significant potential as a bioactive compound, particularly in the realms of anti-inflammatory and antioxidant applications. This guide has provided a foundational overview of its chemical properties, detailed methodologies for its isolation and characterization, and protocols for evaluating its biological activities. The elucidation of its inhibitory effects on the NF-κB and potential modulation of the MAPK signaling pathways provides a strong basis for its further investigation as a therapeutic agent.
Future research should focus on:
-
In-depth Mechanistic Studies: A more detailed investigation into the specific molecular targets of β-guaiene within the NF-κB and MAPK pathways is warranted.
-
In Vivo Efficacy: Translating the in vitro findings into in vivo models of inflammatory diseases is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of β-guaiene analogs could lead to the discovery of compounds with enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for the preclinical development of β-guaiene.
By building upon this foundational knowledge, the scientific community can further unlock the therapeutic potential of β-guaiene and other related sesquiterpenoids.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Guaiane-Type Sesquiterpenoids from the Roots of Daphne genkwa and Evaluation of Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of β-catenin signaling by the inhibitors of MAP kinase, tyrosine kinase, and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. repositorio.unesp.br [repositorio.unesp.br]
- 19. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Guaiane sesquiterpenoid-Glucozaluzanin C from Ainsliaea fragrans Champ. targets TLR4/p65 to regulate NF-κB/MAPK pathway, alleviating sepsis-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholars.uky.edu [scholars.uky.edu]
Methodological & Application
Application Note: GC-MS Analysis of β-Guaiene in Essential Oils
Introduction
β-Guaiene is a sesquiterpenoid hydrocarbon found in a variety of plants and their essential oils. It is known for its characteristic woody and spicy aroma and is a significant component in essential oils such as those from patchouli and guaiac wood. The accurate and reliable quantification of β-guaiene is crucial for the quality control, authentication, and characterization of essential oils in the fragrance, flavor, and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like β-guaiene in complex mixtures such as essential oils.[1] This application note provides a detailed protocol for the GC-MS analysis of β-guaiene in essential oils.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of β-guaiene in essential oils.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. For essential oils, a simple dilution is often sufficient.
-
Materials:
-
Essential oil sample
-
Methanol or Hexane (GC grade)
-
Vortex mixer
-
2 mL autosampler vials with caps
-
Micropipettes
-
Syringe filters (0.45 µm, optional)
-
-
Protocol:
-
Pipette 10 µL of the essential oil sample into a 2 mL autosampler vial.
-
Add 990 µL of a suitable solvent (e.g., methanol or hexane) to the vial to achieve a 1:100 dilution.[2]
-
Cap the vial and vortex for 30 seconds to ensure homogeneity.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the GC-MS system.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of β-guaiene. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Injection Mode | Split (20:1 ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.3 mL/min (Constant Flow) |
| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Oven Program | Initial temperature: 40-45 °C, hold for 2 min. Ramp: 5-10 °C/min to 280-300 °C, hold for 1-5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 200-230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-350 |
| Solvent Delay | 2-3 min |
Note: The oven program should be optimized to ensure good separation of β-guaiene from other isomeric compounds and matrix components.
3. Data Analysis and Quantification
-
Identification: The identification of β-guaiene is achieved by comparing the acquired mass spectrum with the mass spectrum in a reference library, such as the National Institute of Standards and Technology (NIST) library.[3] The retention time of the peak should also be consistent with that of a β-guaiene standard if available.
-
Quantification: For routine analysis and quality control, relative quantification using the area percentage method is common. The peak area of β-guaiene is expressed as a percentage of the total peak area in the chromatogram. For more accurate quantification, an internal or external standard method should be employed.
Quantitative Data for β-Guaiene in Essential Oils
The concentration of β-guaiene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported concentrations of guaiene isomers in various essential oils.
| Essential Oil | Botanical Name | β-Guaiene Isomer | Concentration (%) |
| Patchouli | Pogostemon cablin | δ-Guaiene | 14.69 |
| Patchouli | Pogostemon cablin | α-Guaiene | 12.18 |
| Lippia balansae | Lippia balansae | cis-β-Guaiene | 6.4 |
| Agarwood | Aquilaria malaccensis | δ-Guaiene | 10.41 |
Note: The data presented is compiled from various research articles and may not be directly comparable due to differences in analytical methodologies.[4][5][6]
Discussion
The protocol described in this application note provides a reliable and robust method for the analysis of β-guaiene in essential oils using GC-MS. The sample preparation is straightforward, and the GC-MS parameters are optimized for the separation and detection of this sesquiterpene. The choice of a non-polar column like DB-5ms or HP-5 is suitable for the analysis of hydrocarbons such as β-guaiene.
For more advanced analysis, such as the differentiation of isomers or trace-level quantification, further method development may be necessary. This could include the use of a more polar column for enhanced separation or the application of techniques like multidimensional GC (GCxGC).[7] Furthermore, for absolute quantification, the use of a certified reference material of β-guaiene is essential for calibration.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of β-guaiene in essential oils, which is valuable for researchers, scientists, and professionals in the drug development and quality control fields. The detailed methodology and data presentation facilitate the implementation of this method for the routine analysis and characterization of essential oils.
References
- 1. azom.com [azom.com]
- 2. agilent.com [agilent.com]
- 3. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cropj.com [cropj.com]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Extraction and Purification of beta-Guaiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-guaiene, a sesquiterpene hydrocarbon, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. It is a significant component of various essential oils, most notably patchouli oil (from Pogostemon cablin). The isolation of high-purity this compound is crucial for its use in research and development, particularly in drug discovery where compound purity is paramount. This document provides detailed application notes and protocols for the extraction and purification of this compound from natural sources.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Boiling Point | 277.9 °C (at 760 mmHg) | |
| Appearance | Colorless to pale yellow oily liquid | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and oils.[1] |
Extraction Techniques for this compound
The initial step in isolating this compound is its extraction from the plant matrix. The choice of extraction method depends on factors such as the desired yield, purity, cost, and environmental considerations.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[3] It is particularly suitable for volatile compounds like this compound.
Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.
Advantages:
-
Relatively simple and inexpensive setup.
-
Avoids the use of organic solvents.
Disadvantages:
-
High temperatures can lead to the degradation of some thermolabile compounds.[4]
-
May have lower yields compared to other methods.[5]
Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (SC-CO₂), is a green and highly efficient extraction technique.[6]
Principle: Supercritical CO₂ (CO₂ above its critical temperature and pressure) is used as a solvent. It possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By varying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[4]
Advantages:
-
High selectivity and extraction efficiency.[6]
-
Environmentally friendly (uses non-toxic, non-flammable CO₂).
-
Solvent is easily removed by depressurization, leaving no residue.
-
Low operating temperatures prevent degradation of heat-sensitive compounds.[4]
Disadvantages:
-
High initial equipment cost.
Solvent Extraction
Solvent extraction involves the use of organic solvents to dissolve the essential oil from the plant material.
Principle: The plant material is macerated or percolated with a suitable organic solvent. The solvent dissolves the essential oil, and the resulting solution is then concentrated by evaporating the solvent.
Advantages:
-
Can be performed at room temperature, protecting thermolabile compounds.
-
High extraction yields can be achieved.
Disadvantages:
-
Use of potentially toxic and flammable organic solvents.
-
Solvent residues may remain in the final product.
-
Requires an additional step for solvent removal.
Purification Techniques for this compound
Following extraction, the crude essential oil contains a mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.
Vacuum Fractional Distillation
This is a highly effective method for separating compounds with different boiling points. Operating under reduced pressure lowers the boiling points, preventing thermal degradation of the compounds.
Principle: The mixture is heated under vacuum, and the component with the lowest boiling point vaporizes first. The vapor rises through a fractionating column, where it condenses and re-vaporizes multiple times, leading to a progressive enrichment of the more volatile component. The purified vapor is then condensed and collected.
Advantages:
-
Excellent separation of compounds with close boiling points.
-
Reduced risk of thermal degradation.
Disadvantages:
-
Requires specialized equipment.
Molecular Distillation
Molecular distillation is an advanced distillation technique suitable for separating heat-sensitive compounds with high boiling points. It is conducted under high vacuum and over a very short distance between the evaporator and the condenser.
Principle: The short path of the distilling molecules prevents their decomposition and allows for the separation of compounds that would degrade under conventional distillation conditions.
Advantages:
-
Minimal thermal decomposition.
-
Can separate high molecular weight compounds.
Disadvantages:
-
Higher equipment cost and complexity.
Column Chromatography
Column chromatography is a versatile technique for purifying individual compounds from a mixture.
Principle: The mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina.[7] An eluting solvent (mobile phase) is then passed through the column.[7] Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.[7]
Advantages:
-
High resolution and versatility.
-
Can be scaled from milligrams to kilograms.
Disadvantages:
-
Can be time-consuming.
-
Requires significant amounts of solvents.
Preparative Gas Chromatography (Prep-GC)
Prep-GC is a powerful technique for isolating highly pure volatile compounds.
Principle: The mixture is vaporized and injected into a gas chromatograph with a packed or capillary column. An inert carrier gas (mobile phase) carries the components through the column, where they are separated based on their volatility and interaction with the stationary phase. The separated components are then collected as they elute from the column.
Advantages:
-
Very high purity can be achieved.
-
Excellent for separating isomers.
Disadvantages:
-
Limited sample capacity.
-
High instrument cost.
Data Presentation: Comparison of Extraction and Purification Techniques
The following tables summarize quantitative data for the extraction and purification of guaiene from patchouli oil. Note: Data for alpha- and delta-guaiene are used as representative examples due to their structural similarity to this compound and the availability of detailed studies.
Table 1: Supercritical CO₂ Extraction of Patchouli Oil [6]
| Pressure (MPa) | Temperature (°C) | Extraction Yield (%) | δ-Guaiene in Extract (%) |
| 10 | 40 | - | 19.34 |
| 10 | 60 | 5.43 | 17.59 |
| 10 | 80 | - | 15.88 |
| 20 | 40 | - | 16.51 |
| 20 | 60 | - | 15.33 |
| 20 | 80 | 12.41 | 14.98 |
| 30 | 40 | - | 15.93 |
| 30 | 60 | - | 14.87 |
| 30 | 80 | - | 14.12 |
Table 2: Molecular Distillation of Patchouli Oil Fractions [8]
| Distillation Stage | Sample | α-Guaiene (%) | Δ-Guaiene (%) |
| First Stage | Crude Patchouli Oil (Residue) | 22.61 | 18.99 |
| Second Stage | Distillate from First Stage (Residue) | 20.33 | 19.50 |
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction of Patchouli Oil
Objective: To extract essential oil rich in this compound from dried patchouli leaves using supercritical CO₂.
Materials and Equipment:
-
Dried and ground patchouli leaves
-
Supercritical fluid extractor
-
High-purity CO₂
-
Collection vials
Procedure:
-
Load the extractor vessel with a known weight of ground patchouli leaves.
-
Set the desired extraction temperature (e.g., 40-80 °C) and pressure (e.g., 10-30 MPa).[6]
-
Pressurize the system with CO₂ to the setpoint.
-
Initiate the CO₂ flow through the extraction vessel.
-
The extracted oil is separated from the CO₂ in a separator vessel at a lower pressure and temperature.
-
Collect the extract from the separator.
-
Continue the extraction for a predetermined time or until the extraction yield diminishes.
-
Depressurize the system safely and collect the final extract.
-
Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Vacuum Fractional Distillation of Patchouli Oil
Objective: To purify this compound from crude patchouli oil.
Materials and Equipment:
-
Crude patchouli oil
-
Vacuum fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle
-
Vacuum gauge
Procedure:
-
Assemble the vacuum fractional distillation apparatus.
-
Place a known volume of crude patchouli oil into the round-bottom flask.
-
Apply a vacuum to the system and maintain a constant pressure (e.g., 10 mmHg).
-
Begin heating the oil gently with the heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect different fractions based on the boiling point ranges of the components. Guaienes typically distill at lower temperatures than patchouli alcohol.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Analyze the collected fractions by GC-MS to determine the purity of this compound.
Protocol 3: Column Chromatography for this compound Purification
Objective: To purify this compound from a guaiene-rich fraction obtained from distillation.
Materials and Equipment:
-
Guaiene-rich fraction
-
Chromatography column
-
Silica gel (stationary phase)
-
Hexane or a mixture of hexane and ethyl acetate (mobile phase)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the mobile phase.[7]
-
Carefully load the guaiene-rich fraction onto the top of the silica gel bed.[7]
-
Begin eluting the column with the mobile phase.[7] Since this compound is a hydrocarbon, a non-polar solvent like hexane should be effective.
-
Collect fractions in separate tubes as the solvent flows through the column.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Confirm the purity using GC-MS.
Workflow Diagrams
Caption: General workflow for this compound extraction and purification.
Caption: Key parameters influencing SFE efficiency.
Conclusion
The successful extraction and purification of this compound require a systematic approach, beginning with the selection of an appropriate extraction method followed by one or more purification steps. Supercritical fluid extraction offers a green and efficient alternative to traditional steam distillation and solvent extraction for obtaining the initial crude oil. For purification, vacuum fractional distillation is a powerful technique for enriching guaiene fractions, which can be further purified to high levels using column chromatography or preparative gas chromatography. The specific choice and optimization of these techniques will depend on the desired scale of production, purity requirements, and available resources. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop robust and efficient processes for the isolation of this compound.
References
- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. «beta»-Guaiene (CAS 88-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
Pharmacological Applications of β-Guaiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Guaiene, a naturally occurring sesquiterpene hydrocarbon, has garnered significant interest in the scientific community for its potential pharmacological applications. Found in the essential oils of various plants, this bicyclic compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These attributes position β-guaiene as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes on its potential therapeutic uses, comprehensive protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.
Application Notes
Anti-Inflammatory Applications
β-Guaiene and related guaiane sesquiterpenes have shown notable anti-inflammatory effects. The primary mechanism appears to be the inhibition of pro-inflammatory mediators. Specifically, guaiane-type sesquiterpenes have been observed to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[2] Furthermore, evidence suggests that sesquiterpenes can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[1] The proposed mechanism for some sesquiterpenes involves the direct alkylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[3][4]
Potential Therapeutic Areas:
-
Chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease)
-
Neuroinflammation
-
Dermatological inflammatory conditions
Antioxidant Applications
Essential oils containing β-guaiene have demonstrated free radical scavenging activity, suggesting its potential as an antioxidant agent. Antioxidants are crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant capacity of β-guaiene can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Potential Therapeutic Areas:
-
Age-related diseases
-
Cardiovascular diseases
-
Neurodegenerative diseases
-
Adjuvant in cancer therapy to mitigate oxidative stress
Antimicrobial and Antiparasitic Applications
Preliminary studies have indicated that β-guaiene exhibits antimicrobial and antiparasitic activities, making it a potential candidate for the development of new anti-infective agents. Further research is required to fully elucidate the spectrum of activity and the underlying mechanisms.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological activities of β-guaiene and related compounds.
Table 1: Anti-Inflammatory Activity of Guaiane Sesquiterpenes
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Indicanone (a guaiane sesquiterpene) | Nitric Oxide Production Inhibition | RAW 264.7 | 9.3 µM | [2] |
| Kwangsiensis A (a guaiane sesquiterpene) | Nitric Oxide Production Inhibition | RAW 264.7 | 27.4 µM | [5] |
| Kwangsiensis B (a guaiane sesquiterpene) | Nitric Oxide Production Inhibition | RAW 264.7 | 35.1 µM | [5] |
| Guaiene | Nitric Oxide Production Inhibition | RAW 264.7 | Significant inhibition at 10 µM (53.3 ± 2.4%) | [1] |
Table 2: Antioxidant Activity of Essential Oil Containing β-Guaiene
| Essential Oil Source | Assay | IC50 Value | Reference |
| Curcuma wenyujin | Nrf2-ARE Pathway Activation | Procurcumenol (50-200 µM) and 9-oxo-neoprocurcumenol (25-200 µM) showed dose-dependent activity | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production in LPS-stimulated RAW 264.7 murine macrophages, a standard method for assessing the anti-inflammatory potential of a compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
β-Guaiene (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of β-guaiene for 2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Stimulate the cells with LPS (final concentration 1 µg/mL) for 18-24 hours.[4] Include an unstimulated control group.
-
Nitrite Measurement: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample. c. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of nitric oxide inhibition can be calculated relative to the LPS-stimulated control.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
β-Guaiene (dissolved in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of β-guaiene and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (solvent only) and a control (DPPH solution with solvent instead of sample).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of β-guaiene to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Cytotoxicity Assessment - MTT Assay
This protocol is used to assess the effect of β-guaiene on cell viability, which is crucial to ensure that the observed pharmacological effects are not due to cytotoxicity.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
β-Guaiene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of β-guaiene for the desired duration (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm.
-
Calculation: Express the cell viability as a percentage of the vehicle-treated control.
Visualizations
Conclusion
β-Guaiene presents a compelling profile as a bioactive natural product with significant potential for pharmacological applications, particularly in the realms of anti-inflammatory and antioxidant therapies. The provided application notes and detailed experimental protocols offer a solid foundation for researchers to further investigate its therapeutic efficacy and mechanisms of action. Future studies should focus on elucidating the precise molecular targets of β-guaiene and validating its in vitro activities in relevant in vivo models to pave the way for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new guaiane-type sesquiterpenes from Curcuma kwangsiensis and their inhibitory activity of nitric oxide production in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Guaiene (CAS: 88-84-6)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Beta-Guaiene is a bicyclic sesquiterpenoid, a natural organic compound found in the essential oils of various plants, including guaiac wood (Bulnesia sarmientoi), patchouli (Pogostemon cablin), and others.[1][2] It is recognized for its characteristic aroma and is utilized as both a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1][3] Its sensory profile is described as having sweet, woody, dry, spicy, and powdery notes.[4] This document provides detailed information on its properties, regulatory status, and applications, along with standardized protocols for its analysis and evaluation.
Regulatory Status and Safety
This compound, under the general name "Guaiene," is approved for use as a flavoring agent in the United States by the Food and Drug Administration (FDA) under 21 CFR 172.515.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated guaiene in 2004 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3] In fragrance applications, it is listed on the International Fragrance Association (IFRA) Transparency List.[3] While generally regarded as safe for its intended use, pure this compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[6][7]
Applications
-
Fragrance: Used to impart earthy, woody, and spicy notes to perfumes, cosmetics, and personal care products.[1] Recommended usage levels are up to 2.0% in the final fragrance concentrate.[8]
-
Flavor: Incorporated into a wide range of food and beverage products to provide a delicate, woody flavor.[5] Approved uses include non-alcoholic and alcoholic beverages, bakery products, confectionery, and ready-to-eat savories.[8]
Data Presentation
Physicochemical Properties
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 88-84-6 | [2] |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [4] |
| Odor Profile | Sweet, woody, dry, spicy, powdery | [4] |
| Boiling Point | 277.9 °C (estimated) | [4] |
| Specific Gravity | 0.912 - 0.918 @ 25 °C | [8] |
| Refractive Index | 1.503 - 1.509 @ 20 °C | [8] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [3] |
| LogP (Octanol/Water) | 4.1 (Computed) | [3] |
| Flash Point | 110 °C (230 °F) | [8] |
Recommended Usage Levels in Food and Beverages
The following table details the typical and maximum recommended usage levels for guaiene as a flavoring agent in parts per million (ppm).
| Food/Beverage Category | Typical Use (ppm) | Maximum Use (ppm) | Reference(s) |
| Non-alcoholic beverages | 5.0 | 25.0 | [8] |
| Alcoholic beverages | 10.0 | 50.0 | [8] |
| Dairy products, excluding beverages | 5.0 | 25.0 | [8] |
| Edible ices, sherbet, sorbet | 10.0 | 50.0 | [8] |
| Confectionery | 10.0 | 50.0 | [8] |
| Bakery wares | 10.0 | 50.0 | [8] |
| Meat and meat products | 2.0 | 10.0 | [8] |
| Soups, sauces, salads | 5.0 | 25.0 | [8] |
| Ready-to-eat savories | 20.0 | 100.0 | [8] |
Experimental Protocols
Protocol 1: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound in essential oils or fragrance/flavor concentrates.
3.1.1 Objective: To identify and quantify this compound in a complex volatile matrix.
3.1.2 Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
-
Helium (carrier gas)
-
Autosampler vials with inserts
-
Microsyringe
-
This compound analytical standard (>95% purity)
-
Solvent (e.g., Chloroform, Hexane, or Ethanol)
-
Internal Standard (IS) (e.g., para-xylene, tetradecane)
3.1.3 Sample Preparation:
-
Prepare a stock solution of the this compound standard at 1 mg/mL in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare a stock solution of the Internal Standard (e.g., 10 mg/mL of para-xylene in chloroform).[10]
-
Accurately weigh the sample (e.g., essential oil) and dilute it with the solvent to a final concentration within the calibration range. For a 1:100 dilution, add 10 µL of the sample to 990 µL of solvent.
-
Spike both the calibration standards and the diluted sample with a fixed amount of the Internal Standard solution.
3.1.4 GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 130 °C at 10 °C/min.
-
Ramp 2: Increase to 290 °C at 30 °C/min, hold for 10 minutes.[10]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound are m/z 161 (base peak), 105, and 204 (molecular ion).[3]
3.1.5 Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The spectrum should match the reference spectrum from a library (e.g., NIST).[11]
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the concentration of the calibration standards. Calculate the concentration of this compound in the sample using the regression equation from the curve.
Protocol 2: Sensory Evaluation using the Triangle Test (ISO 4120)
This protocol determines if a perceptible sensory difference exists between two samples, for example, a product with and without added this compound.[12][13]
3.2.1 Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in aroma or flavor.
3.2.2 Materials and Equipment:
-
Panel of 8-12 trained sensory assessors.[14]
-
Two product samples: a control (A) and a test sample (B) containing this compound.
-
Identical presentation vessels (e.g., glass snifters for aroma, tasting cups for flavor), coded with random 3-digit numbers.[13]
-
A sensory evaluation booth or a quiet, odor-free room.[13]
-
Palate cleansers (e.g., unsalted crackers, room temperature water).[15]
-
Ballots for recording results.
3.2.3 Procedure:
-
Prepare the control sample (A) and the test sample (B) with the desired concentration of this compound. Ensure they are at the same temperature.[13]
-
For each assessor, present a set of three coded samples (a triad). The triad will consist of two identical samples and one different sample.[16]
-
There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. Randomize these orders across all assessors to avoid bias.[13]
-
Instruct the assessors to evaluate the samples from left to right.[13]
-
The assessor's task is to identify which of the three samples is different from the other two (a forced-choice procedure).[17]
-
Provide water and unsalted crackers for palate cleansing between triads.[15]
3.2.4 Data Analysis:
-
Count the total number of assessments and the number of correct identifications.
-
Use a statistical table for the triangle test (or a binomial distribution calculation) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., α = 0.05).
Visualizations
Olfactory Signaling Pathway for this compound
The detection of odorants like this compound begins when the molecule binds to an Olfactory Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a G-protein-mediated signaling cascade, converting the chemical signal into an electrical signal that is sent to the brain.[18][19][20]
Experimental Workflow: Flavor/Fragrance Agent Evaluation
This diagram illustrates the typical workflow for evaluating a new compound, such as this compound, for its potential as a flavoring or fragrance agent.
Protocol Flowchart: Triangle Test
This diagram outlines the procedural steps for conducting a sensory triangle test as described in Protocol 2.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Guaiene - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. Odor Detection Thresholds [leffingwell.com]
- 8. guaiene, 88-84-6 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Guaiene [webbook.nist.gov]
- 12. scribd.com [scribd.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. agw.org.au [agw.org.au]
- 15. ec.europa.eu [ec.europa.eu]
- 16. ctv-jve-journal.org [ctv-jve-journal.org]
- 17. Standard - Sensory analysis - Methodology - Triangle test (ISO 4120:2004) SS-EN ISO 4120:2007 - Swedish Institute for Standards, SIS [sis.se]
- 18. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 19. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | Olfactory Signaling Pathway [reactome.org]
Application Notes and Protocols: Antimicrobial and Antiparasitic Activities of Beta-Guaiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the antimicrobial and antiparasitic activities of beta-guaiene and its isomers. Due to the limited availability of data specifically for this compound, this document includes information on the closely related isomer, delta-guaiene, for which antifungal activity has been reported. The provided protocols are based on established methodologies for the in vitro evaluation of natural products.
Introduction
This compound is a sesquiterpene hydrocarbon found in the essential oils of various plants. Sesquiterpenes are a class of natural products known for their diverse biological activities, including antimicrobial and antiparasitic effects. This document outlines the available data on the bioactivity of guaiene isomers and provides detailed protocols for researchers interested in further investigating these properties.
Quantitative Data Summary
Quantitative data on the antifungal activity of delta-guaiene , an isomer of this compound, has been reported. The following table summarizes the findings from a study evaluating its efficacy against several pathogenic fungi.[1]
Table 1: Antifungal Activity of Delta-Guaiene [1]
| Fungal Species | Inhibition Zone Diameter (IZD) at 20% concentration (mm) | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
| Candida albicans | 0.15 (at 40% concentration) | 40% | Not Reported |
| Aspergillus niger | 1.4 | 20% | 20% |
| Trichophyton mentagrophytes | 0.4 | 20% | 20% |
| Microsporum gypseum | 0.25 | 20% | 20% |
Note: The original study reported MIC and MFC as percentages of the tested delta-guaiene solution.[1]
Currently, there is a lack of specific quantitative data (MIC, IC50) in the public domain for the antibacterial and antiparasitic activities of this compound. Further research is required to determine its spectrum of activity and potency against various bacterial and parasitic organisms.
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and antiparasitic activities of sesquiterpenes like this compound.
This protocol is adapted from the well diffusion and broth microdilution methods used to evaluate the antifungal activity of delta-guaiene.[1][2]
3.1.1. Well Diffusion Method for Zone of Inhibition (IZD)
-
Culture Preparation: Prepare fresh cultures of the test fungi on a suitable agar medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).[2]
-
Inoculum Preparation: Prepare a fungal spore suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the concentration to approximately 1 x 10^6 spores/mL.
-
Agar Plate Inoculation: Evenly spread the fungal spore suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[2]
-
Sample Application: Add a defined volume (e.g., 100 µL) of this compound, dissolved in a suitable solvent (e.g., DMSO), at various concentrations into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.[2]
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
3.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
-
Media Preparation: Use a suitable liquid medium, such as RPMI-1640 or Sabouraud Dextrose Broth.[2]
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of this compound in the broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum of approximately 1 x 10^5 CFU/mL.[2]
-
Inoculation: Add the fungal inoculum to each well containing the serially diluted compound. Include positive (fungus and medium) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at the appropriate temperature for 24-48 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth of the fungus.[2]
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth and subculture it onto fresh agar plates. Incubate the plates for a further 24-48 hours. The MFC is the lowest concentration at which no fungal growth is observed on the agar plate.[1]
This is a general protocol for determining the antibacterial activity of natural products.
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains and Media: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth. This can be assessed visually or by using a cell viability indicator like resazurin.
The following are general protocols for the in vitro screening of natural compounds against common parasites.
3.3.1. In Vitro Antimalarial Assay (against Plasmodium falciparum)
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive or resistant strains) in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound.
-
Assay Procedure: Add the synchronized ring-stage parasite culture to the drug plate and incubate for 48-72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears, fluorometric DNA quantification (e.g., PicoGreen), or enzyme-based assays (e.g., lactate dehydrogenase assay).
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
3.3.2. In Vitro Leishmanicidal Assay (against Leishmania species)
-
Parasite Culture: Culture promastigotes of Leishmania species (e.g., L. donovani, L. major) in a suitable medium (e.g., M199).
-
Promastigote Assay: Incubate logarithmic phase promastigotes in a 96-well plate with serial dilutions of this compound for 48-72 hours. Determine parasite viability using a resazurin-based assay or by direct counting. Calculate the IC50.
-
Amastigote Assay: Infect a macrophage cell line (e.g., J774A.1) with stationary phase promastigotes. After differentiation into amastigotes, treat the infected cells with serial dilutions of this compound for 72 hours. Determine the number of viable intracellular amastigotes by microscopic examination of stained slides or using a reporter gene assay. Calculate the IC50.
3.3.3. In Vitro Trypanocidal Assay (against Trypanosoma species)
-
Parasite Culture: Culture epimastigotes of Trypanosoma cruzi or bloodstream forms of Trypanosoma brucei in appropriate media.
-
Assay Procedure: Incubate the parasites in a 96-well plate with serial dilutions of this compound for 24-72 hours.
-
Growth Inhibition Assessment: Determine parasite viability using a resazurin-based assay, fluorometric methods, or by microscopic counting.
-
IC50 Determination: Calculate the IC50 from the dose-response curve.
Visualizations
The following diagrams illustrate generalized workflows for the screening and evaluation of natural products like this compound for their antimicrobial and antiparasitic activities.
Caption: Workflow for antimicrobial screening of natural products.
Caption: Workflow for antiparasitic screening of natural products.
References
Application Note: Synthesis of β-Guaiene from Guaiol
Abstract
This application note provides a detailed protocol for the synthesis of β-guaiene, a valuable sesquiterpene used in the fragrance and flavoring industries, through the dehydration of guaiol. Guaiol, a naturally occurring sesquiterpenoid alcohol, serves as a readily available starting material for this transformation. The primary method detailed is an acid-catalyzed dehydration, a common and effective strategy for the conversion of tertiary alcohols to alkenes. Additionally, alternative methods employing milder reagents for improved selectivity are discussed. This document is intended for researchers and professionals in organic synthesis, natural product chemistry, and drug development, providing them with the necessary information to perform this synthesis.
Introduction
β-Guaiene is a bicyclic sesquiterpene hydrocarbon with a characteristic woody and spicy aroma. It is a constituent of various essential oils and is sought after for its use in perfumery and as a flavoring agent. Chemical synthesis provides a reliable route to access β-guaiene, often starting from more abundant natural precursors like guaiol. The key chemical transformation in the synthesis of β-guaiene from guaiol is the dehydration of the tertiary alcohol functional group in guaiol to form the endocyclic double bond of β-guaiene. This reaction is typically achieved through acid catalysis, which promotes the elimination of a water molecule.[1][2] The regioselectivity of the elimination is a critical aspect of this synthesis, as the formation of other guaiene isomers is possible. This protocol focuses on conditions that favor the formation of the desired β-guaiene isomer.
Data Presentation
The synthesis of β-guaiene from guaiol can be accomplished through various dehydration methods. The choice of reagent and reaction conditions can influence the yield and isomeric purity of the product. Below is a summary of potential methods and their expected outcomes.
| Dehydration Method | Reagent(s) | Typical Reaction Conditions | Expected Outcome | Selectivity | Reference |
| Acid-Catalyzed Dehydration | Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | High temperatures (100-180 °C) | Mixture of guaiene isomers, including β-guaiene. | Moderate, may lead to rearrangements. | [1][2] |
| Martin's Sulfurane | (T-4)-bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur | Ambient temperature | Dehydration to form β-guaiene. | Generally good for tertiary alcohols.[3] | [3][4] |
| Burgess Reagent | Methyl (carboxysulfamoyl)triethylammonium hydroxide inner salt | Mild conditions | Dehydration to form β-guaiene. | High selectivity via syn-elimination.[5] | [5] |
Experimental Protocols
Primary Method: Acid-Catalyzed Dehydration of Guaiol
This protocol describes the synthesis of β-guaiene from guaiol using a strong acid catalyst.
Materials:
-
Guaiol (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve guaiol in a suitable high-boiling point inert solvent like toluene or xylene.
-
Addition of Catalyst: While stirring, slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the solution. The reaction is typically carried out at elevated temperatures.[2] For tertiary alcohols like guaiol, the reaction temperature can range from 25°C to 80°C.[2]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude β-guaiene by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired isomer from any side products.
-
-
Characterization: Confirm the identity and purity of the synthesized β-guaiene using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
References
Application of Beta-Guaiene in Stored-Product Insect Repellents: A Review of Current Findings
Initial investigations into the application of beta-guaiene as a repellent for stored-product insects have revealed a critical distinction in the bioactivity of guaiene isomers. Contrary to the proposed application, current scientific literature indicates that this compound functions as a termite attractant, while its isomer, alpha-guaiene, has been identified as an insect repellent. This distinction is crucial for researchers, scientists, and drug development professionals working on novel pest control solutions.
This document aims to clarify the roles of alpha- and this compound based on available data and to provide context on other promising compounds for the repellency of stored-product insects. Due to the lack of evidence supporting this compound's efficacy as a repellent, the subsequent sections will focus on the repellent properties of alpha-guaiene and other relevant compounds, for which experimental data exists.
Distinguishing Alpha- and this compound
Guaiene is a sesquiterpene hydrocarbon that can be isolated from sources such as patchouli oil. The two primary isomers, α-guaiene and β-guaiene, exhibit distinct and opposing effects on insect behavior. A US patent discloses that while α-guaiene is an insect repellent, β-guaiene is known to be a termite attractant[1]. This fundamental difference underscores the importance of isomeric purity when investigating natural compounds for pest management.
Alpha-Guaiene as an Insect Repellent
Methods for repelling insects, particularly those of the order Diptera, by treating an area with α-guaiene have been described[1]. It can be used as a spatial repellent, and its application can extend to protecting humans and animals from insect bites[1]. Alpha-guaiene may be used in combination with other naturally occurring compounds such as seychellene and α-bulnesene to enhance its repellent effects[1].
Alternative Repellents for Stored-Product Insects
Given that this compound is not a suitable candidate for repelling stored-product insects, researchers may consider a variety of other compounds that have demonstrated efficacy. Essential oils and their constituents are a significant area of research for the management of pests like Tribolium castaneum (red flour beetle) and Sitophilus oryzae (rice weevil).
Quantitative Data on Repellency of Various Compounds
The following table summarizes the repellent activity of several compounds against common stored-product insects. It is important to note that experimental conditions can significantly influence the observed repellency.
| Compound/Essential Oil | Insect Species | Concentration/Dose | Repellency (%) | Exposure Time | Reference |
| Mentha longifolia Extract | Tribolium castaneum | 75% | 96.67 | 10 days | [2] |
| Momordica charantia Extract | Tribolium castaneum | 75% | 86.67 | 10 days | [2] |
| Luffa aegyptiaca Extract | Tribolium castaneum | 75% | 76.67 | 10 days | [2] |
| Carum copticum Extract | Tribolium castaneum | 75% | 73.33 | 10 days | [2] |
| Curcuma longa Extract | Tribolium castaneum | 75% | 63.33 | 10 days | [2] |
| Zingiber officinale Extract | Sitophilus oryzae | Not Specified | 95.77 | Not Specified | [3] |
| Camphor Oil | Sitophilus oryzae | 10 µL | EPI = -0.90 | 6 hours | [4] |
| Wintergreen Oil | Sitophilus oryzae | 10 µL | EPI = -0.88 | 6 hours | [4] |
| Lavender Oil | Sitophilus oryzae | 10 µL | EPI = -0.70 | 6 hours | [4] |
| Citronella Oil | Sitophilus oryzae | 10 µL | EPI = -0.70 | 6 hours | [4] |
EPI: Excess Proportion Index, where negative values indicate repellency.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are essential. The "area preference method" is a commonly used bioassay to evaluate the repellent activity of a substance.
Area Preference Bioassay for Repellency
This method assesses whether an insect is repelled from a treated area.
Materials:
-
Petri dishes (e.g., 9 cm diameter)
-
Whatman No. 1 filter paper
-
Test substance (e.g., essential oil or isolated compound) dissolved in a suitable solvent (e.g., acetone or ethanol)
-
Control solvent
-
Micropipette
-
Test insects (e.g., adult Tribolium castaneum or Sitophilus oryzae)
-
Timer
Protocol:
-
Cut a piece of filter paper to the size of the Petri dish.
-
Divide the filter paper into two equal halves.
-
Apply the test substance solution uniformly to one half of the filter paper.
-
Apply the control solvent to the other half.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated filter paper in the bottom of the Petri dish.
-
Release a predetermined number of insects (e.g., 20 adults) in the center of the filter paper.
-
Cover the Petri dish and place it in a dark, controlled environment (e.g., incubator at 28±1°C and 70±5% relative humidity).
-
Record the number of insects on the treated and untreated halves at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the Percent Repellency (PR) using the following formula:
PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100
Where:
-
Nc = number of insects on the control half
-
Nt = number of insects on the treated half
-
Logical Workflow for Repellency Bioassay
Caption: Workflow of the area preference bioassay for insect repellency testing.
Signaling Pathways in Insect Repellency
The mechanism of action for many insect repellents involves the modulation of the insect's olfactory system. Repellents can interfere with the function of olfactory receptors (ORs) or ionotropic receptors (IRs) located on the antennae of insects. This interference can either block the perception of attractant cues or activate receptors that trigger an aversive behavioral response.
Hypothesized Olfactory Signaling Pathway for Repellency
Caption: A simplified diagram of a potential olfactory signaling pathway in insects triggered by a repellent molecule.
Conclusion
The initial premise of using this compound as a stored-product insect repellent is not supported by the current scientific literature. In fact, evidence points to its role as a termite attractant. Its isomer, alpha-guaiene, however, has been identified as a promising insect repellent. For researchers and professionals in the field, it is imperative to focus on compounds with demonstrated repellent activity, such as alpha-guaiene and various constituents of essential oils. The provided protocols and data offer a starting point for the investigation and development of new, effective, and safe insect repellents for the protection of stored products. Further research into the specific mechanisms of action and the development of stable formulations will be critical for the successful commercialization of these natural compounds.
References
Harnessing the Therapeutic Potential of β-Guaiene: Application Notes and Protocols for Drug Development
For Immediate Release
[City, State] – [Date] – β-Guaiene, a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, is emerging as a promising candidate for the development of new therapeutic agents. Possessing notable anti-inflammatory and anticancer properties, this compound is attracting significant interest from the scientific and pharmaceutical communities. These detailed application notes and protocols are designed to guide researchers, scientists, and drug development professionals in exploring and utilizing β-Guaiene for novel therapeutic applications.
Introduction to β-Guaiene
β-Guaiene (C₁₅H₂₄) is a bicyclic sesquiterpene known for its characteristic woody and spicy aroma, contributing to its use in the fragrance and flavoring industries. Beyond its sensory attributes, recent studies have begun to uncover its pharmacological potential. As a member of the guaiane class of sesquiterpenoids, β-Guaiene shares structural similarities with other bioactive compounds that have demonstrated significant therapeutic effects. Its biological activities are thought to be linked to its ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Therapeutic Potential of β-Guaiene
Anti-Inflammatory Activity
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. β-Guaiene has demonstrated potential as an anti-inflammatory agent by targeting central inflammatory pathways. The primary mechanism of its anti-inflammatory action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: This pathway is a crucial regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
MAPK Pathway: This pathway, comprising kinases such as p38, JNK, and ERK, plays a vital role in cellular responses to external stressors and is heavily implicated in the production of inflammatory mediators.
By inhibiting these pathways, β-Guaiene can potentially reduce the production of key inflammatory molecules like nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Anticancer Activity
The potential of β-Guaiene as an anticancer agent is an area of growing research. Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and metastasis. The modulation of the NF-κB and MAPK signaling pathways is also central to its anticancer effects, as these pathways are often dysregulated in cancer, promoting cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of guaiane-type sesquiterpenes, providing a reference for the potential efficacy of β-Guaiene. It is important to note that specific data for isolated β-Guaiene is still emerging, and the presented data is based on studies of related compounds and essential oils rich in β-Guaiene.
| Compound/Extract | Assay | Cell Line | IC₅₀ / Inhibition | Reference |
| Guaiane Sesquiterpenes | Nitric Oxide (NO) Production | RAW 264.7 | < 2 µM | [1] |
| Guaiane Sesquiterpenes | Nitric Oxide (NO) Production | RAW 264.7 | 27.4 µM and 35.1 µM | |
| Essential Oil with β-Guaiene | Cell Viability | C32 (Melanoma) | 75.45 µg/mL | [2] |
| Essential Oil with β-Guaiene | Cell Viability | ACHN (Renal) | 78.24 µg/mL | [2] |
Table 1: Anti-Inflammatory and Cytotoxic Activities of Guaiane Sesquiterpenes and Essential Oils.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of β-Guaiene.
In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol assesses the ability of β-Guaiene to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
β-Guaiene (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: Pre-treat the cells with various concentrations of β-Guaiene for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[3]
-
NO Measurement: Collect the cell culture supernatant. Mix 90 µL of the supernatant with 10 µL of Griess reagent in a new 96-well plate and incubate for 30 minutes at 37°C.[3]
-
Data Analysis: Measure the absorbance at 548 nm using a microplate reader.[3] Calculate the percentage of NO inhibition compared to the LPS-only treated control.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
This protocol determines the cytotoxic effect of β-Guaiene on cancer cells by measuring cell viability.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium
-
β-Guaiene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of β-Guaiene for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic development of β-Guaiene.
Conclusion and Future Directions
β-Guaiene presents a compelling profile as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Its purported mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways provides a strong rationale for its further investigation. The protocols and data presented here offer a foundational framework for researchers to explore the therapeutic potential of this promising natural product. Future research should focus on elucidating the precise molecular targets of β-Guaiene, conducting comprehensive preclinical efficacy and safety studies, and exploring synergistic combinations with existing therapies.
References
Application Notes and Protocols for the Quantification of β-Guaiene Using Hybrid Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Guaiene is a sesquiterpene hydrocarbon found in the essential oils of various plants, including guaiac wood and patchouli. It is recognized for its characteristic woody, smoky aroma and is utilized in the fragrance industry. Emerging research has also pointed towards potential therapeutic properties of sesquiterpenes, including anti-inflammatory and antioxidant activities, making the accurate and precise quantification of β-Guaiene in complex matrices a critical aspect of quality control, phytochemical analysis, and drug development.
This document provides detailed application notes and experimental protocols for the quantification of β-Guaiene using two powerful hybrid analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity, which are essential for analyzing complex samples such as plant extracts and essential oils.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of β-Guaiene. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | GC-MS/MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Linear Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 4% |
| - Inter-day | < 8% | < 7% |
Experimental Protocols
Protocol 1: Quantification of β-Guaiene by GC-MS/MS
This protocol is ideal for the analysis of volatile and semi-volatile compounds like β-Guaiene in essential oils and plant extracts.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 100 mg of the essential oil or plant extract into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and 5 mL of methanol/water (80:20, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing β-Guaiene.
-
Filter the hexane extract through a 0.22 µm PTFE syringe filter into a GC vial.
-
Prepare a dilution series of the extract with hexane to fall within the calibration range.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions for β-Guaiene
The molecular ion of β-Guaiene is m/z 204. Based on its fragmentation pattern, the following MRM transitions can be used:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |
| 204 | 161 | 10 | 50 | Quantifier |
| 204 | 105 | 20 | 50 | Qualifier |
| 204 | 93 | 25 | 50 | Qualifier |
4. Quantification
-
Prepare a calibration curve using a certified reference standard of β-Guaiene in hexane over the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Analyze the prepared samples and quantify the amount of β-Guaiene by comparing the peak area of the quantifier transition to the calibration curve.
Protocol 2: Quantification of β-Guaiene by LC-MS/MS
This protocol is suitable for the analysis of β-Guaiene in matrices that may contain non-volatile interferences or for compounds that are thermally labile.
1. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 200 mg of the plant extract and dissolve it in 1 mL of methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar impurities.
-
Elute β-Guaiene from the cartridge with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol and filter through a 0.22 µm PTFE syringe filter into an LC vial.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-7 min: 95% B
-
7.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
3. MRM Transitions for β-Guaiene
Based on predicted fragmentation of the protonated molecule [M+H]⁺ (m/z 205), the following theoretical MRM transitions can be used and should be optimized by direct infusion of a β-Guaiene standard:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |
| 205 | 161 | 15 | 50 | Quantifier (Predicted) |
| 205 | 105 | 25 | 50 | Qualifier (Predicted) |
| 205 | 93 | 30 | 50 | Qualifier (Predicted) |
4. Quantification
-
Prepare a calibration curve using a certified reference standard of β-Guaiene in methanol over the desired concentration range (e.g., 0.05 - 5 µg/mL).
-
Analyze the prepared samples and quantify the amount of β-Guaiene by comparing the peak area of the quantifier transition to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for β-Guaiene quantification.
Caption: Putative anti-inflammatory signaling pathway for β-Guaiene.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting beta-Guaiene Degradation During Storage
Welcome to the technical support center for beta-guaiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: My stored this compound sample shows new peaks in the chromatogram. What could be the cause?
A1: The appearance of new peaks in the chromatogram of a stored this compound sample is a strong indicator of degradation. This compound, a sesquiterpene, is susceptible to degradation through several mechanisms, primarily oxidation, isomerization, and polymerization, especially when exposed to air, light, elevated temperatures, or acidic/basic conditions. These degradation products will appear as new peaks in your analytical run.
Q2: What are the primary factors that contribute to this compound degradation?
A2: The main factors contributing to the degradation of this compound and other sesquiterpenes include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, such as epoxides, alcohols, and ketones. This process can be accelerated by light and heat.
-
Temperature: Higher storage temperatures increase the rate of chemical reactions, including degradation pathways.
-
Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation.
-
pH: Acidic or basic conditions can catalyze isomerization or other degradation reactions.
-
Solvent: The choice of solvent can influence stability. Protic or acidic solvents may promote degradation.
Q3: How can I minimize the degradation of my this compound samples during storage?
A3: To minimize degradation, it is crucial to control the storage environment. We recommend the following:
-
Temperature: Store this compound at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: Use amber vials or light-blocking containers to protect the sample from light.
-
Purity: Ensure the solvent used for storing this compound in solution is of high purity and free of peroxides.
-
Antioxidants: Consider the addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, at a low concentration (e.g., 0.01-0.1%).
Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A4: A stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector, is essential. By comparing the chromatogram of the stored sample to that of a freshly prepared standard, you can identify new peaks corresponding to degradation products. GC-MS is particularly useful for identifying volatile degradation products by analyzing their mass spectra.
Troubleshooting Guides
Issue 1: Rapid loss of this compound purity in solution.
| Possible Cause | Troubleshooting Step |
| Solvent contains peroxides. | Use freshly opened, high-purity solvents. Test for peroxides in older solvent stocks before use. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated warming and cooling. |
| Inappropriate solvent. | If using a protic solvent like methanol or ethanol for long-term storage, consider switching to an aprotic solvent like hexane or storing the compound neat (if stable in that form) under an inert atmosphere. |
| Headspace oxygen in the vial. | After dissolving, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. |
Issue 2: Inconsistent results in biological assays using stored this compound.
| Possible Cause | Troubleshooting Step |
| Degradation to inactive or less active compounds. | Prepare fresh dilutions from a properly stored, solid stock of this compound before each experiment. |
| Formation of degradation products with interfering activity. | Run a purity check of the stored sample using a validated analytical method (GC-MS or HPLC). If degradation is confirmed, use a fresh, high-purity sample. |
| Evaporation of solvent leading to incorrect concentration. | Ensure vials are tightly sealed. For long-term storage, consider using screw-cap vials with PTFE-lined septa. Re-quantify the concentration of older stock solutions before use. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the percentage of degradation under various stress conditions. This data is representative of the expected behavior of sesquiterpenes.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 85.2 | Isomerization products, hydrated derivatives |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 92.5 | Isomerization products |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 78.9 | Epoxides, guaiol derivatives |
| Thermal | 48 hours | 80°C | 90.1 | Isomerization products |
| Photolytic (UV light) | 24 hours | 25°C | 82.4 | Oxidized and polymerized products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sealed quartz vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Keep a sealed vial of the stock solution protected from light at -20°C.
3. Sample Analysis (GC-MS):
-
Neutralization: Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
Injection: Inject 1 µL of each stressed sample and the control sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
Scan Mode: Full scan
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks.
-
Analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
Protocol 2: Stability Study of this compound with Antioxidants
This protocol is designed to evaluate the effectiveness of antioxidants in preventing the degradation of this compound.
1. Sample Preparation:
-
Prepare three sets of this compound solutions (1 mg/mL in a suitable solvent):
-
Set A (Control): this compound solution without any antioxidant.
-
Set B (BHT): this compound solution containing 0.05% (w/v) Butylated Hydroxytoluene (BHT).
-
Set C (α-tocopherol): this compound solution containing 0.05% (w/v) α-tocopherol.
-
2. Storage Conditions:
-
Aliquot each set into multiple vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (25°C).
-
Protect all samples from light.
3. Time Points:
-
Analyze samples at initial (T=0), 1, 3, and 6 months.
4. Sample Analysis (HPLC-UV):
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Quantify the peak area of this compound at each time point for all sets.
-
Plot the percentage of remaining this compound versus time for each storage condition and antioxidant.
-
Compare the degradation rates to determine the effectiveness of the antioxidants.
Visualizations
optimizing the yield of beta-Guaiene from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of beta-guaiene from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a natural sesquiterpene with the molecular formula C₁₅H₂₄.[1] It is a component of various plant essential oils and is valued in the fragrance and flavoring industries for its earthy, spicy aroma.[1][2] Common natural sources include guaiac wood oil from Bulnesia sarmientoi, Magnolia officinalis, and Perilla frutescens.[1][3]
Q2: What are the key chemical properties of this compound relevant to extraction?
A2: this compound is a volatile, non-polar compound. Its molecular weight is approximately 204.35 g/mol .[3] Being a hydrocarbon, it is insoluble in water but soluble in non-polar organic solvents and oils.[3] Its volatility makes it suitable for extraction methods that rely on distillation, while its non-polar nature is ideal for supercritical fluid extraction with CO₂.
Q3: Which analytical methods are most suitable for quantifying this compound?
A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most common and effective method for identifying and quantifying this compound in an extract.[4][5] The retention time in the GC column helps identify the compound, while the mass spectrum provides confirmation and allows for quantification against a standard.
Q4: What are the main challenges in isolating and purifying this compound?
A4: The primary challenges include:
-
Co-extraction of similar compounds: Natural extracts contain a complex mixture of other sesquiterpenes and lipids with similar chemical properties, making separation difficult.[6][7]
-
Thermal degradation: this compound can be sensitive to high temperatures, which may be encountered during methods like prolonged steam distillation, potentially leading to lower yields.[8]
-
Oxidation: As an unsaturated hydrocarbon, this compound can be susceptible to oxidation, which alters its structure and properties.
Experimental Workflow for this compound Isolation & Analysis
The general workflow for obtaining and quantifying this compound involves several key stages, from raw material preparation to final analysis.
Caption: General workflow for this compound extraction, purification, and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Q5: My this compound yield is consistently low. What are the potential causes and solutions?
A5: Low yield can result from several factors related to the plant material, extraction method, or subsequent handling. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting logic for diagnosing and resolving low this compound yield.
Q6: The purity of my final product is poor, with many contaminating compounds. How can I improve it?
A6: Poor purity is often due to the co-extraction of other structurally similar compounds.
-
Fractional Distillation: After obtaining the crude essential oil, perform vacuum fractional distillation. This technique separates compounds based on their boiling points, and it can be effective for isolating sesquiterpenes like this compound.[6]
-
Chromatography: For very high purity, preparative chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC) or Size Exclusion Chromatography (SEC) can be employed, although they may be more time-consuming and costly.[9][10]
-
Selective Extraction (SFE): Supercritical Fluid Extraction (SFE) offers high selectivity. By carefully tuning the pressure, temperature, and co-solvent, you can preferentially extract this compound over other compounds.[11][12] For instance, lower pressures may selectively extract more volatile, smaller molecules.[13]
Data Presentation
Table 1: Comparison of Common Extraction Methods for this compound
| Parameter | Steam Distillation | Supercritical Fluid Extraction (SFE) with CO₂ |
| Principle | Separation of volatile compounds by passing steam through plant material.[14] | Use of a supercritical fluid (CO₂) as a solvent.[11] |
| Selectivity | Moderate; extracts a wide range of volatile compounds. | High; can be tuned by modifying pressure, temperature, and adding co-solvents.[12] |
| Operating Temp. | ~100 °C | Typically lower (e.g., 35-60 °C), suitable for thermolabile compounds.[11] |
| Solvent Use | Water (environmentally friendly).[8] | CO₂ (non-toxic, non-flammable); may require an organic co-solvent (e.g., ethanol).[13] |
| Advantages | Simple, low-cost equipment.[14] | High purity, no residual organic solvent (if no co-solvent is used), tunable selectivity.[12] |
| Disadvantages | Risk of thermal degradation, long extraction times, lower selectivity.[8] | High initial equipment cost.[12] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
This protocol provides a general laboratory-scale procedure for extracting essential oils rich in this compound.
1. Material Preparation:
-
Obtain 100-200 g of dried and finely ground plant material (e.g., guaiac wood chips).
-
Place the material into the biomass flask of a steam distillation apparatus.[15]
2. Apparatus Setup:
-
Assemble the steam distillation unit, which includes a boiling flask (for steam generation), the biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).[16]
-
Ensure all glass joints are securely clamped and sealed.
-
Start the flow of cold water through the condenser.
3. Distillation:
-
Heat the water in the boiling flask to generate a steady flow of steam. The steam will pass through the plant material, vaporizing the volatile oils.[8]
-
Continue the distillation for 2-4 hours. The vapor will cool in the condenser, and the resulting liquid (hydrosol and essential oil) will collect in the receiving vessel.
-
The process is complete when no more oil is observed in the distillate.
4. Isolation:
-
Allow the collected distillate to cool and separate into two layers: the aqueous layer (hydrosol) and the upper essential oil layer.
-
Carefully separate the essential oil layer using the separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, dark glass vial at 4 °C to prevent degradation.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines the key steps for this compound extraction using SFE, a method known for its selectivity.
1. Material Preparation:
-
Place 50-100 g of dried, powdered plant material into the extraction vessel of the SFE system.
2. System Parameters:
-
Set the extraction parameters. Optimal conditions must be determined empirically, but a good starting point is:
3. Extraction:
-
Pressurize the system with CO₂ and begin the extraction. The supercritical CO₂ will pass through the plant material, dissolving the this compound.
-
The process typically involves a static phase (allowing the CO₂ to saturate the material) followed by a dynamic phase (continuous flow of CO₂).[18]
-
Run the extraction for 1-3 hours.
4. Collection:
-
The CO₂-extract mixture flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.
-
Collect the crude extract from the separator.
5. Analysis:
-
Dissolve a known quantity of the crude extract in a suitable solvent (e.g., hexane or ethanol) for subsequent GC-MS analysis to determine the this compound concentration.
References
- 1. Guaiene - Wikipedia [en.wikipedia.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Guaiene [webbook.nist.gov]
- 5. β-Guaiene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of High-Pressure Extraction and Automatic Steam Distillation Methods for Aronia mitschurinii, Juvenile Ginger, and Holy Basil Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods and Challenges in Purifying Drug-Loaded Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Supercritical fluid extraction of beta-elemene under lower pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. scirp.org [scirp.org]
- 17. docta.ucm.es [docta.ucm.es]
- 18. Comparison of a liquid solvent extraction technique and supercritical fluid extraction for the determination of alpha- and beta-carotene in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Guaiene Isomers in Chromatography
Welcome to the Technical Support Center for the chromatographic analysis of guaiene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common separation challenges. Guaiene, a sesquiterpene with various isomers such as α-guaiene and δ-guaiene, is a key component in many essential oils and natural products.[1][2] Due to their structural similarity, achieving baseline resolution of these isomers can be a significant analytical challenge, often leading to co-elution.[3]
This guide offers practical solutions and detailed experimental protocols to enhance the separation of guaiene isomers in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating guaiene isomers?
A1: The primary challenge in separating guaiene isomers lies in their similar physicochemical properties. As isomers, they share the same molecular formula (C15H24) and have very close boiling points and polarities.[1] This similarity makes it difficult for the stationary phase in a chromatography column to differentiate between them, often resulting in poor resolution or complete co-elution of peaks.
Q2: Which chromatographic technique is better for separating guaiene isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Gas Chromatography (GC) is the more common and generally more effective technique for separating volatile and semi-volatile compounds like sesquiterpenes.[4] GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for the analysis of essential oils where guaiene isomers are prevalent.[1][5] HPLC can also be used, especially for less volatile sesquiterpenes or when derivatization is employed, but GC is typically the first choice.[6]
Q3: How do I choose the right GC column for guaiene isomer separation?
A3: The choice of the stationary phase is critical for achieving selectivity. For general-purpose screening of essential oils containing guaiene, a non-polar or mid-polarity column is often a good starting point. However, for challenging separations of closely related isomers, a more specialized column may be necessary.
-
Non-polar columns (e.g., 5% phenyl-methylpolysiloxane like DB-5 or HP-5ms) separate primarily based on boiling point. While useful for general profiling, they may not resolve isomers with very similar boiling points.[7]
-
Mid-polarity columns (e.g., 50% phenyl-methylpolysiloxane) can offer different selectivity due to increased π-π interactions with the aromatic rings of the stationary phase.[7]
-
Polar columns (e.g., polyethylene glycol or "WAX" phases) provide different selectivity based on polarity and can be effective for separating certain isomers.
-
Chiral columns with cyclodextrin-based stationary phases are specifically designed to separate enantiomers and can also be highly effective for separating other closely related isomers like diastereomers and constitutional isomers of terpenes.[8]
Q4: Can derivatization help in separating guaiene isomers?
A4: While not always necessary for GC analysis of guaiene itself, derivatization can be a useful strategy, particularly for HPLC. By chemically modifying the isomers, you can introduce functional groups that enhance the differences in their interaction with the stationary phase, thereby improving separation. However, for routine GC analysis of essential oils, direct injection is more common.
Troubleshooting Guide: Resolving Co-elution of Guaiene Isomers
This guide provides a systematic approach to troubleshooting and resolving co-elution issues with guaiene isomers in Gas Chromatography.
Issue 1: Poor Resolution or Complete Co-elution of Guaiene Isomer Peaks
Symptom: You observe a single, broad, or shouldered peak where you expect to see two or more distinct guaiene isomer peaks.
Caption: A workflow diagram for troubleshooting co-elution of guaiene isomers.
-
Optimize the GC Temperature Program: The temperature program directly influences the interaction of the analytes with the stationary phase and is a powerful tool for improving resolution.[9][10]
-
Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., from 10°C/min down to 2-3°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly enhance separation.[11]
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of more volatile isomers that elute early in the chromatogram.[12]
-
Introduce an Isothermal Hold: If the co-eluting isomers appear in a specific part of the chromatogram, adding a brief isothermal hold at a temperature just below their elution temperature can improve their separation.[11]
-
-
Evaluate the Stationary Phase: The polarity and chemistry of the stationary phase are the most critical factors for selectivity.[13]
-
Switch to a Different Polarity: If a non-polar column (e.g., DB-5) is not providing adequate separation, try a mid-polarity or a polar "WAX" type column. The different interaction mechanisms can alter the elution order and resolve the isomers.[7]
-
Consider a Chiral Stationary Phase: For very challenging separations, a cyclodextrin-based chiral column can provide the necessary selectivity to resolve even very similar isomers.[8]
-
-
Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the column.[14]
-
Optimize the Linear Velocity: Ensure you are operating at or near the optimal linear velocity for your carrier gas and column dimensions. This will maximize column efficiency and lead to sharper peaks, which can improve resolution.[15] While a higher flow rate can shorten analysis time, it may come at the cost of resolution.[15]
-
Issue 2: Peak Tailing Affecting Resolution
Symptom: One or more of the guaiene isomer peaks exhibit tailing, which can broaden the peaks and make it difficult to resolve them from adjacent peaks.
Caption: A workflow for troubleshooting peak tailing in guaiene isomer analysis.
-
Check for System Contamination: Active sites in the GC system can cause peak tailing.
-
Injector Liner: A contaminated or active injector liner is a common cause of peak tailing. Replace the liner with a new, deactivated one.
-
Column Inlet: The first few centimeters of the column can become contaminated over time. Trimming 5-10 cm from the front of the column can often resolve the issue.
-
-
Verify Proper Column Installation: An improperly installed column can lead to dead volume and peak tailing.
-
Ensure the column is cut cleanly and squarely.
-
Check that the column is inserted to the correct depth in both the injector and the detector.
-
-
Assess for Column Overload: Injecting too much sample can overload the column, leading to broad and tailing peaks.
-
Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
Evaluate Mobile/Stationary Phase Compatibility: While less common in GC than in HPLC, interactions between the analyte and the stationary phase can sometimes contribute to tailing.
-
Ensure that your sample solvent is compatible with the stationary phase.
-
Experimental Protocols
The following are example experimental protocols for the separation of guaiene isomers by GC-FID and GC-MS. These should be used as a starting point and may require further optimization for your specific application and instrumentation.
Protocol 1: GC-FID Analysis of Guaiene Isomers in Essential Oils
This method is suitable for the routine analysis of essential oils containing guaiene isomers.
| Parameter | Setting |
| GC System | Gas Chromatograph with FID |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[16] |
| Injector | Split mode (15:1 split ratio), 250°C[16] |
| Injection Volume | 1 µL |
| Oven Program | Start at 70°C, hold for 2 min, ramp at 3°C/min to 85°C, then ramp at 2°C/min to 165°C and hold for 1 min, finally ramp at 30°C/min to 250°C and hold for 20 min.[16] |
| Detector | FID at 300°C[16] |
| Hydrogen Flow | 40 mL/min[16] |
| Air Flow | 500 mL/min[16] |
| Makeup Gas (He) | 27 mL/min[16] |
Protocol 2: GC-MS Analysis for Identification and Separation of Guaiene Isomers
This method is suitable for the identification of guaiene isomers and can provide good separation.
| Parameter | Setting |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Rtx-50 (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow of 2 mL/min[4] |
| Injector | Split mode (30:1 split ratio), 310°C[4] |
| Injection Volume | 1 µL[4] |
| Oven Program | Start at 60°C, hold for 3 min, then ramp at 20°C/min to 290°C and hold for 8 min.[4] |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-450 |
Quantitative Data Summary
The following table provides an example of the relative abundance of α-guaiene and δ-guaiene found in patchouli oil, which can be used as a reference for quantitative analysis. Actual concentrations will vary depending on the sample source and preparation.
| Guaiene Isomer | Relative Abundance (%) in Patchouli Oil (Example 1)[1] | Relative Abundance (%) in Patchouli Oil (Example 2)[5] |
| α-guaiene | 18.61 | 12.18 |
| δ-guaiene | 18.90 | 14.69 |
Note: For accurate quantification, it is essential to use certified reference standards for each guaiene isomer to create a calibration curve.
By following the troubleshooting steps and utilizing the provided experimental protocols as a starting point, researchers can significantly improve the resolution of guaiene isomers in their chromatographic analyses, leading to more accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Guaiene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 14. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the chemical synthesis of beta-Guaiene
Disclaimer: The total chemical synthesis of β-Guaiene is not widely documented in publicly available scientific literature, with research often focusing on its isolation from natural sources or biosynthetic pathways. The following troubleshooting guide is based on a hypothetical, yet chemically plausible, synthetic route derived from established methods for the synthesis of related guaiane sesquiterpenes. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in such a synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for potential issues encountered during the chemical synthesis of β-Guaiene.
Issue 1: Low Yield in the Initial Claisen Rearrangement
Q: We are experiencing a low yield (<40%) during the initial Claisen rearrangement to form the quaternary carbon center. What are the likely causes and how can we optimize this step?
A: Low yields in Claisen rearrangements for constructing sterically hindered quaternary centers are a common challenge. The primary causes often relate to incomplete reaction, side product formation, or decomposition of the starting material or product.
Troubleshooting Steps:
-
Reaction Temperature and Time: The thermal conditions are critical.
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Too low temperature: The rearrangement may not proceed to completion. Incrementally increase the temperature in 10°C intervals.
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Too high temperature: This can lead to decomposition. If charring or significant side product formation is observed, try lowering the temperature and extending the reaction time.
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Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.
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High-boiling, non-polar solvents like decalin or xylenes are typically used. Ensure the solvent is rigorously dried, as water can interfere with the reaction.
-
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Lewis Acid Catalysis: For some substrates, a Lewis acid catalyst (e.g., BCl₃, AlCl₃) can promote the rearrangement at lower temperatures. However, this can also lead to undesired side reactions. If using a Lewis acid, start with a low concentration and at a low temperature, gradually increasing as needed.
-
Starting Material Purity: Ensure the purity of the starting allylic vinyl ether. Impurities can inhibit the reaction or lead to byproducts.
Issue 2: Poor Diastereoselectivity in the Key Cyclization Step
Q: Our key [5+2] cycloaddition or intramolecular alkylation step to form the hydroazulene (5-7 fused ring) core of β-Guaiene is resulting in a nearly 1:1 mixture of diastereomers. How can we improve the stereoselectivity?
A: Achieving high diastereoselectivity in the formation of the guaiane skeleton is a significant synthetic hurdle. The stereochemical outcome is influenced by the substrate's conformation, the reagents used, and the reaction conditions.
Troubleshooting Steps:
-
Chiral Auxiliaries: If not already in use, consider attaching a chiral auxiliary to your substrate to direct the stereochemical course of the cyclization. The choice of auxiliary will depend on the specific functionality present in your intermediate.
-
Substrate Control: The pre-existing stereocenters in your molecule should ideally direct the formation of the new stereocenters. Conformationally locking the precursor through the introduction of bulky protecting groups can sometimes favor the desired transition state.
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Reagent and Catalyst Selection:
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For metal-catalyzed cyclizations, the choice of metal and ligand is paramount. Experiment with different phosphine or nitrogen-based ligands of varying steric bulk and electronic properties.
-
For acid-catalyzed cyclizations, the nature of the acid (Lewis vs. Brønsted) and its concentration can impact the transition state geometry.
-
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
Issue 3: Formation of Isomeric Byproducts during Elimination
Q: The final elimination step to introduce the exocyclic double bond of β-Guaiene is producing a mixture of isomers, including the endocyclic isomer. How can we favor the formation of the desired β-Guaiene?
A: The regioselectivity of elimination reactions is a classic challenge in organic synthesis. The formation of the thermodynamically more stable endocyclic double bond often competes with the desired exocyclic isomer.
Troubleshooting Steps:
-
Choice of Base and Leaving Group:
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To favor the kinetically controlled Hofmann elimination product (less substituted alkene), use a sterically hindered base such as potassium tert-butoxide or lithium diisopropylamide (LDA).
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The nature of the leaving group is also important. A poor leaving group in conjunction with a bulky base can favor the exocyclic product.
-
-
Wittig-type Reactions: As an alternative to elimination, consider a Wittig reaction or a Horner-Wadsworth-Emmons reaction on a precursor ketone. This approach provides excellent control over the position of the double bond.
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Shapiro or Bamford-Stevens Reaction: If your precursor is a tosylhydrazone of a ketone, these reactions can also be used to regioselectively form the less substituted olefin.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key steps in a plausible synthesis of β-Guaiene, based on typical yields and conditions for analogous transformations in guaiane sesquiterpene synthesis.
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Claisen Rearrangement | Decalin (solvent) | 180-200 | 12-24 | 55-65 | >95 |
| 2 | [5+2] Cycloaddition | Rh(I) catalyst, ligand | 80-110 | 8-16 | 60-70 | >90 |
| 3 | Reduction | LiAlH₄ | 0 to rt | 2-4 | 85-95 | >98 |
| 4 | Oxidation | PCC, DCM | rt | 2-3 | 80-90 | >95 |
| 5 | Wittig Reaction | Ph₃P=CH₂, THF | -78 to rt | 6-12 | 70-80 | >95 |
| 6 | Deprotection | TBAF, THF | rt | 1-2 | 90-98 | >98 |
Experimental Protocols
Protocol 1: Key [5+2] Cycloaddition for Hydroazulene Core Formation
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Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with the vinylcyclopropane-alkene precursor (1.0 eq) and a rhodium(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 0.05 eq) and a suitable phosphine ligand (0.1 eq).
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Solvent Addition: Anhydrous, degassed toluene is added via cannula to achieve a 0.1 M concentration of the substrate.
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Reaction: The reaction mixture is heated to 100°C under a nitrogen atmosphere and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the hydroazulene core.
Protocol 2: Final Wittig Olefination
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Ylide Preparation: In a flame-dried Schlenk flask under nitrogen, methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78°C, and n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour, during which it turns into a characteristic orange-yellow solution of the Wittig ylide.
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Reaction: The ylide solution is cooled back to -78°C, and a solution of the precursor ketone (1.0 eq) in anhydrous THF is added dropwise via cannula. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
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Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure β-Guaiene.
Visualizations
Technical Support Center: Refinement of Beta-Guaiene Bioactivity Assay Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with beta-guaiene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a sesquiterpene hydrocarbon found in the essential oils of various plants. It is known for its characteristic woody, spicy aroma and is used in the fragrance and flavoring industries[1][2]. Preliminary research suggests that this compound and other guaiane-type sesquiterpenes possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[3].
Q2: I'm having trouble dissolving this compound for my in vitro assays. What is the recommended solvent?
A2: this compound is a hydrophobic molecule and is practically insoluble in water[4]. The recommended solvent for preparing stock solutions for in vitro assays is dimethyl sulfoxide (DMSO). It is crucial to use a high-purity, anhydrous grade of DMSO.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced artifacts. Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line. High concentrations of DMSO can be cytotoxic and may influence cell signaling pathways.
Q4: My vehicle control (DMSO-treated) group is showing unexpected changes in cell signaling. Is this normal?
A4: Yes, this can occur. DMSO is not biologically inert and has been reported to affect various cellular processes, including the inhibition of certain kinases in the MAPK signaling pathway, such as p38 and JNK. Therefore, it is critical to always include a vehicle control group and normalize the data from your this compound-treated group to the vehicle control group, not to an untreated control group.
Q5: I am observing high variability in my results between experiments. What are the common causes?
A5: High variability can stem from several factors. For a hydrophobic compound like this compound, inconsistent sample preparation, including precipitation of the compound upon dilution into aqueous media, is a common issue. Other factors include variations in cell passage number and health, reagent stability, and incubation times. Refer to the troubleshooting guide below for more detailed solutions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your bioactivity assays with this compound.
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer or cell culture medium. | 1. Visually inspect for precipitate after dilution. 2. Prepare serial dilutions of your this compound stock in DMSO first, then add the final DMSO-compound mix to the aqueous solution with vigorous vortexing. 3. Consider using a surfactant like Tween 20 at a low, non-toxic concentration to improve solubility. |
| Compound Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged exposure to light or high temperatures). | 1. Prepare fresh dilutions of this compound for each experiment. 2. Store stock solutions at -20°C or -80°C in amber vials. 3. Minimize exposure of the compound to light during the experiment. |
| Incorrect Assay Concentration: The concentrations of this compound used may be too low to elicit a biological response. | 1. Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 µM to 100 µM). 2. Consult the literature for effective concentrations of similar sesquiterpenes. |
| Cell Line Insensitivity: The chosen cell line may not be responsive to this compound. | 1. Verify the expression of the target pathway or receptor in your cell line. 2. Consider using a different, more relevant cell model. |
Issue 2: High Background Signal or Artifacts in Assays
| Possible Cause | Troubleshooting Step |
| DMSO Interference: The concentration of DMSO in the final assay volume may be too high, causing cellular stress or interfering with the assay chemistry. | 1. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.1%). 2. Run a DMSO vehicle control at all tested concentrations. |
| Contaminated Reagents: Reagents may be contaminated or have degraded. | 1. Use fresh, high-quality reagents. 2. Check the expiration dates of all assay components. |
| Assay-Specific Interference: this compound's color or fluorescent properties may interfere with the assay readout. | 1. Run a control with this compound in the assay medium without cells or other reagents to check for direct interference with absorbance or fluorescence readings. |
Quantitative Data Summary
The following tables summarize the reported bioactivity of guaiane-type sesquiterpenes. Note that specific IC50 values for the antioxidant and cytotoxic activities of pure this compound are not widely available in the literature. The data presented here is for structurally related compounds.
Table 1: Anti-inflammatory Activity of Guaiane-Type Sesquiterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Indicanone | Nitric Oxide (NO) Inhibition | RAW 264.7 | 9.3 | [5] |
| Miganoid C | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~89% inhibition (conc. not specified) | [6] |
| Miganoid C | TNF-α mRNA Inhibition | RAW 264.7 | 19.4 | [6] |
| Miganoid G | TNF-α mRNA Inhibition | RAW 264.7 | 14.5 | [6] |
| 5-guaien-11-ol | Nitric Oxide (NO) Inhibition | RAW 264.7 | 8.1 | [7] |
| 4-guaien-11-ol | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.2 | [7] |
| Undulatumoside A | Nitric Oxide (NO) Inhibition | RAW 264.7 | 16.4 | [7] |
| Kwangsiensis A | Nitric Oxide (NO) Inhibition | RAW 264.7 | 27.4 | |
| Kwangsiensis B | Nitric Oxide (NO) Inhibition | RAW 264.7 | 35.1 |
Table 2: Cytotoxicity of Guaiane-Type Sesquiterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-guaien-11-ol | RAW 264.7 | ≥ 198 | [7] |
| 4-guaien-11-ol | RAW 264.7 | ≥ 198 | [7] |
| Undulatumoside A | RAW 264.7 | ≥ 198 | [7] |
| Chlorohyssopifolin A | HL-60 (Leukemia) | < 10 | [8] |
| Chlorohyssopifolin C | U-937 (Leukemia) | < 10 | [8] |
| Chlorohyssopifolin D | SK-MEL-1 (Melanoma) | < 10 | [8] |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) by RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions in DMSO to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 0.1%.
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Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] * 100
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions to test a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solution (or standard/blank).
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance at 517 nm.
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Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Cytotoxicity Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2, etc.) in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
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Treatment: Treat the cells with various concentrations of this compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm.
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Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.
Visualizations
Signaling Pathways
Caption: Putative anti-inflammatory signaling pathways modulated by guaiane sesquiterpenes.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Guaiene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
overcoming matrix effects in LC-MS analysis of beta-Guaiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of beta-Guaiene.
Troubleshooting Guide
Q1: I am observing significant signal suppression for this compound in my sample matrix compared to the standard in a neat solvent. What are the likely causes and how can I troubleshoot this?
A1: Signal suppression is a common matrix effect in LC-MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This leads to reduced sensitivity and inaccurate quantification.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for signal suppression.
Initial Steps:
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Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1] Ensure your sample preparation method is effectively removing interfering compounds.
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Optimize Chromatography: Co-elution of matrix components with this compound is a major contributor to ion suppression.[2] Modifying the chromatographic conditions can help separate this compound from these interferences. Try adjusting the gradient, flow rate, or using a different column chemistry.
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Evaluate Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If your instrument is equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, it may be less prone to matrix effects for a nonpolar compound like this compound.
Q2: My this compound recovery is inconsistent across different sample batches. How can I improve the reproducibility of my results?
A2: Inconsistent recovery is often a result of variable matrix effects between different sample lots or inefficient and variable sample preparation.
Solutions:
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Stable Isotope Dilution (SID): The most robust method to correct for sample-to-sample variations in matrix effects and recovery is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[3] The SIL-IS is chemically identical to this compound and will be affected by the matrix in the same way, thus providing a reliable means of normalization.
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Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Inconsistencies in extraction times, solvent volumes, or pH can lead to variable recoveries.
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Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that is representative of your samples can help to compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A3: The optimal sample preparation technique depends on the complexity of your sample matrix. Here is a comparison of common techniques:
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Dilution: The simplest approach is to dilute the sample to a point where the concentration of interfering matrix components is minimized.[4] However, this may compromise the limit of detection for low-concentration samples.
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Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating nonpolar compounds like this compound from polar matrix components. It can provide clean extracts but may have lower recovery for some analytes.[1]
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Solid-Phase Extraction (SPE): SPE can offer high selectivity and cleaner extracts compared to LLE by using a sorbent that retains this compound while allowing interfering compounds to be washed away.[1] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[1]
Data on Sample Preparation Method Efficacy:
While specific quantitative data for this compound is limited, the following table summarizes a comparison of sample preparation methods for a range of analytes, which provides a useful reference.
| Sample Preparation Method | Average Analyte Recovery (%) | Average Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | >90% | High and Variable | Simple and Fast | Ineffective at removing many matrix components.[1] |
| Liquid-Liquid Extraction | 60-80% | Moderate | Good for nonpolar analytes, can provide clean extracts.[1] | Can have lower recovery for polar analytes, may be labor-intensive.[1] |
| Solid-Phase Extraction | >85% | Low and Consistent | High selectivity, cleaner extracts, good recovery.[1] | Can be more expensive and require method development. |
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A4: Yes, a structural analog that is not present in the sample can be used as an internal standard. However, it is crucial that the analog has very similar chemical properties and chromatographic behavior to this compound to effectively compensate for matrix effects. A stable isotope-labeled internal standard is always the preferred choice for the most accurate quantification.[3]
Q5: How do I perform a matrix effect assessment for my this compound assay?
A5: A common method to quantitatively assess matrix effects is the post-extraction spike method.[4]
Workflow for Matrix Effect Assessment:
Figure 2: Workflow for assessing matrix effect.
A result close to 0% indicates minimal matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Plant Extract
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Sample Homogenization: Homogenize 1 g of the plant material in 5 mL of methanol.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., stable isotope-labeled this compound) to the homogenate.
-
Extraction: Add 5 mL of hexane to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the upper hexane layer.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Complex Matrix
-
Sample Pre-treatment: Dilute 1 mL of the sample with 4 mL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
Protocol 3: Example LC-MS/MS Parameters for this compound Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: APCI (positive ion mode)
-
MRM Transitions: To be optimized by infusing a standard solution of this compound. A possible precursor ion would be [M+H]+.
References
optimization of steam distillation parameters for beta-Guaiene extraction
Technical Support Center: Beta-Guaiene Extraction via Steam Distillation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the .
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for steam distillation of this compound?
A1: The optimal temperature for steam distillation of essential oils, including sesquiterpenes like this compound, typically falls between 60°C and 100°C (140°F and 212°F)[1]. It is crucial to maintain precise temperature control to prevent the degradation of heat-sensitive compounds[2].
Q2: How does the quality of the plant material affect the yield of this compound?
A2: The quality and moisture content of the plant material are critical factors. Variations in the source material can lead to inconsistent oil yields[3]. Using uniformly dried and consistent batches of plant material is recommended for stable and predictable results.
Q3: What role does water quality play in the steam distillation process?
A3: The purity of the water used is essential. Hard water with high mineral content can lead to scale buildup in the distillation apparatus, reducing efficiency and potentially contaminating the essential oil[4]. Tap water containing chlorine can react with volatile compounds, altering the chemical profile and aroma of the extracted oil[4]. It is recommended to use purified or distilled water.
Q4: How long should the steam distillation process be run for this compound extraction?
A4: The extraction time can significantly impact the yield and quality of the essential oil. While some plant materials may require long extraction times, prolonged exposure to heat can also degrade the desired compounds[2][5]. For patchouli oil, a source of guaiene, extractions have been conducted for durations ranging from 2 to 10 hours[6]. The optimal time should be determined experimentally for your specific biomass and equipment.
Q5: How should the extracted this compound-rich oil be stored?
A5: To preserve its integrity, the essential oil should be stored in dark, airtight glass containers to protect it from light and air[3][7]. Storing in a cool, dry place away from direct sunlight and temperature fluctuations will help maintain its potency and fragrance[7].
Troubleshooting Guide
Issue 1: Low or Inconsistent Oil Yield
-
Possible Cause: Poor quality or inconsistent plant material.
-
Solution: Ensure the plant material is of high quality, uniformly dried, and from a consistent source. Variations in moisture content can significantly impact yield[3].
-
Possible Cause: Leaks in the distillation apparatus.
-
Solution: Regularly inspect all glassware and connections for cracks or leaks before starting the distillation process[7][8]. Even small leaks can lead to a significant loss of vapor and, consequently, a lower yield.
-
Possible Cause: Inadequate distillation time.
-
Solution: The extraction process may not be running long enough to extract the majority of the oil. Experiment with increasing the distillation time in increments to determine the optimal duration for your specific setup and plant material[5].
Issue 2: Burnt or Undesirable Aroma in the Extracted Oil
-
Possible Cause: Overheating of the plant material.
-
Solution: This is often caused by direct contact between the heat source and the plant material or by running the distillation at too high a temperature. Maintain a steady and moderate temperature and ensure even steam distribution[3]. For particularly heat-sensitive materials, consider using indirect steam injection or vacuum distillation to lower the boiling point[9].
Issue 3: Water Contamination in the Final Product
-
Possible Cause: Inefficient separation of oil and water.
-
Solution: After condensation, the essential oil and hydrosol (floral water) need to be separated. If the separation is not effective, it may be due to the oil being too diluted. This can be addressed by increasing the amount of plant material or adjusting the distillation time[3]. Use a separatory funnel for a clean separation of the oil and water layers.
Issue 4: Clogged Equipment
-
Possible Cause: Blockages in the condenser or other parts of the apparatus.
-
Solution: Clogging can hinder the flow of steam and affect the entire extraction process. Regular maintenance and cleaning of the distillation equipment are crucial for smooth operation[7]. Ensure the condenser has a clear passage for vapor before starting the distillation.
Data on Distillation Parameters for Guaiene Extraction
The following table summarizes quantitative data from studies on the distillation of patchouli oil, a common source of guaiene. Note that different distillation methods were used, which influences the optimal parameters.
| Parameter | Value | Distillation Method | Source of Guaiene | Citation |
| Boiling Temperature | 281–292 °C (for α-guaiene) | Fractionation Distillation | Patchouli Oil | [10] |
| Condenser Temperature | 30 °C | Fractionation Distillation | Patchouli Oil | [10] |
| Pressure | 10 mmHg | Fractionation Distillation | Patchouli Oil | [10] |
| Feed Volume | 75 mL | Vacuum Fractional Distillation | Patchouli Oil | [11] |
| Reflux Ratio | 24:1 | Vacuum Fractional Distillation | Patchouli Oil | [11] |
| Applied Run Pressure | 14.80 mmHg | Vacuum Fractional Distillation | Patchouli Oil | [11] |
| Distillation Temperature | 100 °C | Steam Distillation | Patchouli Leaves | [6] |
Experimental Protocol: Steam Distillation of this compound
This protocol provides a general methodology for the extraction of this compound using steam distillation.
1. Preparation of Plant Material:
- Obtain dried plant material known to be rich in this compound (e.g., patchouli leaves).
- Grind the plant material to a coarse powder to increase the surface area for efficient steam penetration.
2. Apparatus Setup:
- Inspect all glassware for any cracks or defects[8].
- Assemble the steam distillation apparatus, which typically consists of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).
- Fill the steam generator with distilled or deionized water to about two-thirds of its capacity.
- Place the ground plant material into the biomass flask. Do not pack it too tightly to allow for even steam flow.
- Connect the steam generator to the biomass flask, the biomass flask to the condenser, and the condenser to the collection vessel. Ensure all joints are properly sealed.
3. Distillation Process:
- Begin heating the water in the steam generator to produce steam.
- Allow the steam to pass through the plant material in the biomass flask. The steam will vaporize the volatile compounds, including this compound.
- The mixture of steam and volatile oils will then travel to the condenser.
- Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
- Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil rich in this compound), in the collection vessel.
- Continue the distillation for a predetermined period (e.g., 2-6 hours), monitoring the rate of oil collection.
4. Separation and Storage:
- Once the distillation is complete, allow the collected distillate to cool to room temperature.
- Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
- Dry the collected essential oil using a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
- Store the final oil in a labeled, airtight, dark glass vial in a cool, dark place.
Visualizations
Caption: Experimental workflow for this compound extraction via steam distillation.
Caption: Troubleshooting guide for steam distillation of this compound.
References
- 1. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 2. How Essential Oils Are Extracted: The Science and Its Effect on Purity [sivaromanaturals.com]
- 3. rockymountainoils.com [rockymountainoils.com]
- 4. islandlavender.com [islandlavender.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Co-elution of α-Guaiene and β-Guaiene
Welcome to the technical support center for the chromatographic analysis of guaiene isomers. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of co-elution between α-Guaiene and β-Guaiene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are α-Guaiene and β-Guaiene, and why is their separation challenging?
A1: α-Guaiene and β-Guaiene are structural isomers of a sesquiterpene hydrocarbon with the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ).[1] Their structural similarity results in very close physicochemical properties, such as boiling points, which makes their separation by chromatographic techniques challenging. Co-elution is a common issue, where both compounds elute from the chromatographic column at or near the same time, appearing as a single, broad, or shouldered peak.
Q2: What are the key chemical and physical properties of α-Guaiene and β-Guaiene to consider for method development?
A2: Understanding the properties of these isomers is crucial for developing an effective separation method. Key properties are summarized in the table below.
| Property | α-Guaiene | β-Guaiene | Reference |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [1] |
| Boiling Point | 281-282 °C (estimated) | Similar to α-Guaiene (not explicitly found) |
Q3: Which analytical techniques are most suitable for separating α-Guaiene and β-Guaiene?
A3: Gas chromatography (GC) is the most common and effective technique for the analysis of volatile sesquiterpenes like α-Guaiene and β-Guaiene.[1][2][3] High-performance liquid chromatography (HPLC) can also be used, particularly with specialized columns, but GC is generally preferred for its higher resolution of these types of isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is highly recommended as it can aid in the identification and deconvolution of co-eluting peaks based on their mass spectra.[2][4]
Troubleshooting Guide: Co-elution of α-Guaiene and β-Guaiene
This guide provides a systematic approach to troubleshooting and minimizing the co-elution of α-Guaiene and β-Guaiene in your chromatographic analysis.
Issue 1: Poor Resolution in Gas Chromatography (GC)
Cause: Suboptimal GC parameters can lead to insufficient separation of α-Guaiene and β-Guaiene.
Solutions:
-
Optimize the Temperature Program: A slow temperature ramp rate is often crucial for separating closely eluting isomers.[5][6] A shallow gradient allows for more interaction time with the stationary phase, enhancing separation.
-
Select an Appropriate Stationary Phase: The choice of the GC column's stationary phase is critical. For sesquiterpene isomers, columns with a 5% phenyl-methylpolysiloxane phase are commonly used.[7] For more challenging separations, consider a more polar stationary phase or a chiral column, as these can offer different selectivity based on subtle structural differences.[8]
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) affects peak resolution. Operating at the optimal flow rate for the column dimensions will maximize efficiency.
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the resolution of closely eluting peaks.
Issue 2: Inability to Confirm Identity of Co-eluting Peaks
Cause: When peaks are not fully resolved, it is difficult to definitively identify which peak corresponds to α-Guaiene and which to β-Guaiene.
Solutions:
-
Utilize Mass Spectrometry (MS): GC-MS analysis is invaluable for identifying co-eluting compounds. Although α- and β-Guaiene are isomers and will have similar mass spectra, there may be subtle differences in the fragmentation patterns or ion ratios that can be used for identification with the aid of a spectral library.
-
Analyze Reference Standards: Injecting pure reference standards of α-Guaiene and β-Guaiene individually under the same chromatographic conditions will confirm their respective retention times and mass spectra, aiding in the identification of the peaks in your sample.
Experimental Protocols
While a specific, universally applicable protocol for the complete baseline separation of α-Guaiene and β-Guaiene is highly dependent on the sample matrix and instrumentation, the following provides a starting point for method development based on the analysis of essential oils containing these compounds, such as Patchouli oil (Pogostemon cablin).[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Essential Oil Analysis
This protocol is a general guideline and should be optimized for your specific instrument and sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
| Parameter | Recommended Starting Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min. |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of α-Guaiene and β-Guaiene.
This technical support guide provides a starting point for addressing the co-elution of α-Guaiene and β-Guaiene. Successful separation will likely require careful method development and optimization based on the specific instrumentation and sample matrix.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. GC-MS fingerprint of Pogostemon cablin in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Strategies for Scaling Up Beta-Guaiene Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of beta-guaiene. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges during the scaling up of this compound production in microbial hosts, particularly Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound production in engineered Saccharomyces cerevisiae?
A1: this compound is a sesquiterpene synthesized from the universal precursor farnesyl diphosphate (FPP), which is naturally produced by the mevalonate (MVA) pathway in yeast. To produce this compound, a heterologous guaiene synthase gene is introduced into the yeast. This enzyme cyclizes FPP to form this compound. Key steps in the pathway include the conversion of acetyl-CoA to FPP through the MVA pathway, followed by the conversion of FPP to this compound by the introduced synthase.
Q2: What are the initial metabolic engineering strategies to consider for enhancing this compound production?
A2: Initial strategies should focus on increasing the intracellular pool of the precursor, FPP. This can be achieved by:
-
Overexpressing key enzymes of the MVA pathway: A common target for overexpression is a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway.
-
Downregulating competing pathways: The primary competing pathway for FPP is ergosterol biosynthesis. Downregulating the expression of the ERG9 gene, which encodes squalene synthase that converts FPP to squalene, can significantly increase the FPP available for this compound synthesis.[1][2][3]
-
Choosing an efficient guaiene synthase: The choice of the heterologous guaiene synthase is critical. Different synthases will have varying activities and product specificities in a yeast host.
Q3: How can product volatility and toxicity be managed during fermentation?
A3: this compound, like many sesquiterpenes, is volatile and can be toxic to yeast cells at high concentrations. A common and effective strategy is to implement a two-phase fermentation system.[1][3] An organic solvent, such as dodecane, is overlaid on the culture medium to capture the secreted this compound, thereby reducing its concentration in the aqueous phase and minimizing product loss through evaporation.
Q4: What are the key parameters to optimize during fermentation for improved this compound yield?
A4: Optimization of fermentation conditions is crucial for maximizing production. Key parameters to consider include:
-
Medium Composition: Optimizing carbon and nitrogen sources can significantly impact biomass and product formation.[4]
-
pH and Temperature: Maintaining optimal pH and temperature is essential for yeast growth and enzyme activity.[5]
-
Aeration and Agitation: Adequate oxygen supply is necessary for cell growth, but conditions may need to be adjusted to balance growth and product formation.
Q5: What are the common methods for extracting and purifying this compound from the fermentation broth?
A5: If a two-phase fermentation with an organic overlay is used, the this compound will be primarily located in the organic phase, simplifying extraction. The organic layer can be separated from the aqueous phase, and the this compound can then be purified using techniques like distillation or chromatography. If an organic overlay is not used, solvent extraction of the entire broth is a common method.[6]
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Question | Possible Cause & Answer |
| Is the guaiene synthase being expressed and is it active? | Cause: The heterologous guaiene synthase may not be expressed or may be inactive in yeast. Solution: Verify the expression of the synthase using methods like Western blotting or by checking for the presence of its transcript via RT-qPCR. Confirm the codon usage of the synthase gene is optimized for S. cerevisiae. Test the activity of the synthase in vitro if possible. |
| Is the FPP precursor being efficiently channeled to this compound? | Cause: FPP might be consumed by competing native pathways, primarily ergosterol synthesis. Solution: Downregulate the ERG9 gene by replacing its native promoter with a weaker, regulatable promoter like pMET3 or pCTR3.[2] This redirects FPP flux towards sesquiterpene synthesis. |
| Is the MVA pathway flux sufficient? | Cause: The native MVA pathway may not produce enough FPP to support high-level production. Solution: Overexpress key enzymes in the MVA pathway, particularly a truncated HMG-CoA reductase (tHMG1). Consider overexpressing other pathway genes as well, such as ERG20 (FPP synthase). |
Issue 2: Poor Cell Growth and Viability
| Question | Possible Cause & Answer |
| Is the accumulation of this compound or metabolic intermediates toxic to the cells? | Cause: High concentrations of this compound or intermediates like FPP can be toxic to yeast. Solution: Implement a two-phase fermentation with an organic solvent overlay (e.g., dodecane) to sequester the product and reduce its concentration in the cellular environment.[1][3] |
| Is the downregulation of the ergosterol pathway too severe? | Cause: Excessive repression of ERG9 can lead to ergosterol depletion, which is essential for membrane integrity. Solution: Fine-tune the expression of ERG9 by using a regulatable promoter and adjusting the concentration of the regulating molecule (e.g., methionine for the pMET3 promoter) to balance FPP redirection with cell health.[1] |
| Are the fermentation conditions optimal? | Cause: Suboptimal pH, temperature, or nutrient limitations can stress the cells. Solution: Systematically optimize fermentation parameters such as medium composition, pH, temperature, and aeration to ensure robust cell growth.[4][5] |
Issue 3: Difficulty in Product Recovery and Quantification
| Question | Possible Cause & Answer |
| Is a significant amount of this compound being lost due to volatility? | Cause: this compound is a volatile compound and can be lost in the off-gas during fermentation. Solution: Use a two-phase fermentation system to capture the product in an organic overlay.[3] Ensure the fermentation vessel is well-sealed and consider using a condenser on the off-gas outlet if losses are still significant. |
| Is the analytical method sensitive and accurate enough? | Cause: Inaccurate quantification can lead to a misunderstanding of production levels. Solution: Use a validated GC-MS or GC-FID method for quantification. Ensure proper sample preparation, including efficient extraction from both the culture broth and the organic overlay if used. Use an internal standard for accurate quantification. |
Data Presentation: Sesquiterpene Production in Engineered S. cerevisiae
Note: Data specifically for this compound is limited in publicly available literature. The following table presents data for other relevant sesquiterpenes to provide a benchmark for expected titers.
| Sesquiterpene | Engineering Strategy | Titer (mg/L) | Reference |
| Patchoulol | ERG9 downregulation | 16.9 | [1] |
| Patchoulol | FPPS-PTS fusion & ERG9 downregulation | ~110 (total sesquiterpenes) | [7] |
| Germacrene A | Overexpression of tHMG1 and fusion of FPPS with GAS | 190.7 | [8] |
| Germacrene A | Metabolic engineering and fermentation optimization | 14,710 | [9] |
| beta-Elemene | Systematic engineering in E. coli | 5,080 | [9] |
Experimental Protocols
Protocol 1: Construction of a this compound Producing S. cerevisiae Strain
-
Guaiene Synthase Expression Cassette:
-
Obtain the coding sequence for a this compound synthase. Codon-optimize the gene for expression in S. cerevisiae.
-
Clone the synthase gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., pTEF1 or pGPD1).
-
Include a selectable marker (e.g., URA3, LEU2) on the vector.
-
-
Downregulation of ERG9:
-
Amplify the promoter of the MET3 gene from the S. cerevisiae genome.
-
Using homologous recombination (e.g., CRISPR-Cas9 mediated), replace the native promoter of the ERG9 gene in the yeast genome with the MET3 promoter.
-
This will allow for the repression of ERG9 expression by adding methionine to the culture medium.
-
-
Yeast Transformation:
-
Transform the engineered yeast strain (with the modified ERG9 promoter) with the guaiene synthase expression vector using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for successful transformants on appropriate drop-out media.
-
-
Strain Verification:
-
Confirm the integration of the MET3 promoter at the ERG9 locus by colony PCR.
-
Verify the presence of the guaiene synthase expression vector by plasmid rescue and sequencing, or by PCR.
-
Protocol 2: Two-Phase Fed-Batch Fermentation
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.
-
Use this starter culture to inoculate a larger volume of medium for the seed culture.
-
-
Fermenter Setup:
-
Prepare the fermenter with a defined minimal medium.
-
Autoclave the fermenter and medium.
-
Aseptically add sterile solutions of glucose, vitamins, and trace metals.
-
-
Fermentation:
-
Inoculate the fermenter with the seed culture to an initial OD600 of ~0.1.
-
Control the temperature at 30°C and the pH at 5.0 (controlled with the addition of NH4OH).
-
Maintain dissolved oxygen above 20% by adjusting agitation and aeration rates.
-
After an initial batch phase of growth, initiate a fed-batch phase by continuously feeding a concentrated glucose solution.
-
Once the culture is established, add a sterile organic solvent (e.g., 10% v/v dodecane) to the fermenter to create the second phase.
-
Add methionine to the medium (e.g., 2 mM) to repress the ERG9 gene.[1]
-
-
Sampling and Analysis:
-
Periodically take samples from both the aqueous and organic phases.
-
Monitor cell density (OD600), glucose concentration, and this compound concentration.
-
To analyze this compound, centrifuge the sample to separate the phases. Extract the aqueous phase with an equal volume of ethyl acetate containing an internal standard (e.g., caryophyllene). Analyze the organic phase and the ethyl acetate extract by GC-MS or GC-FID.
-
Visualizations
Caption: Metabolic pathway for this compound production in engineered S. cerevisiae.
Caption: Experimental workflow for developing a this compound production process.
Caption: Troubleshooting decision tree for low this compound production.
References
- 1. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Downstream extraction process development for recovery of organic acids from a fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of beta-Guaiene and alpha-Guaiene bioactivity
A comprehensive guide for researchers and drug development professionals on the biological activities of α-Guaiene and β-Guaiene, presenting available experimental data and methodologies.
Introduction
Guaienes are a class of bicyclic sesquiterpenes found in a variety of plants, notably in the essential oils of guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin). Among the various isomers, α-guaiene and β-guaiene are of significant interest due to their potential therapeutic properties. This guide provides a comparative analysis of the reported bioactivities of these two isomers, supported by available quantitative data and detailed experimental protocols for key assays. While substantial research has been conducted on α-guaiene, data on the specific bioactivities of isolated β-guaiene is less comprehensive, often being reported as a component of essential oils.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of α-Guaiene. At present, specific quantitative data for purified β-Guaiene is limited in publicly accessible literature.
| Bioactivity | Target/Assay | Test Substance | Result (IC₅₀/MIC) | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | Essential oil of Pogostemon paniculatus (containing 10.67% α-guaiene and 9.09% β-guaiene) | IC₅₀: 18.5 µg/mL | [1] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | α-Guaiene fraction (98.54%) | IC₅₀: 84 µg/mL | [2] |
| 5-Lipoxygenase (5-LOX) Inhibition | α-Guaiene fraction (98.54%) | IC₅₀: 27 µg/mL | [2] | |
| Antifungal | Candida albicans ATCC 7102 | α-Guaiene (38.8% purity) | MIC: 45% (v/v) | [3][4][5] |
| Aspergillus niger | α-Guaiene (38.8% purity) | MIC: 55% (v/v) | [3][4][5] | |
| Microsporum gypseum ATCC 14683 | α-Guaiene (38.8% purity) | MIC: 50% (v/v) | [3][4][5] | |
| Trichophyton mentagrophytes ATCC 16404 | α-Guaiene (38.8% purity) | MIC: 95% (v/v) | [3][4][5] | |
| Anticancer | Human hepatoma carcinoma cell BEL-7402 | α-Pinene derivative GY-1 (for context on terpene derivatives) | IC₅₀: 84.7 µmol/L | [5] |
Note: The antioxidant activity reported is for an essential oil containing both isomers, which may not represent the activity of the individual compounds. The anticancer data is for a derivative of α-pinene and is included to provide context for the potential of related terpene structures.
Bioactivity Profile of α-Guaiene
α-Guaiene has demonstrated a range of biological activities, with the most notable being its anticancer, anti-inflammatory, antioxidant, and antifungal properties.
-
Anticancer Activity: Studies have shown that α-guaiene can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).[6] It is suggested to act as a protein kinase inhibitor, thereby targeting multiple signaling pathways involved in cancer progression.[6]
-
Anti-inflammatory Activity: α-Guaiene exhibits anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, namely COX-2 and 5-LOX.[2] This dual inhibition suggests a broad-spectrum anti-inflammatory potential.
-
Antioxidant Activity: While specific data for pure α-guaiene is emerging, essential oils containing significant amounts of α-guaiene have shown potent free radical scavenging activity.[1] This suggests that α-guaiene contributes to the overall antioxidant capacity of these oils.
-
Antifungal Activity: α-Guaiene has been shown to be effective against a range of pathogenic fungi.[3][4][5]
Bioactivity Profile of β-Guaiene
The bioactivity of isolated β-guaiene is not as well-documented as that of α-guaiene. Most of the available information comes from studies on essential oils where β-guaiene is a constituent. For instance, an essential oil from Salvia ceratophylla, containing 3.4% cis-β-guaiene, exhibited moderate antioxidant activity.[7] Further research is required to isolate and characterize the specific biological activities of pure β-guaiene to enable a direct comparison with its α-isomer.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Proposed anticancer mechanism of α-Guaiene.
References
- 1. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-beta-guaiene, 192053-49-9 [thegoodscentscompany.com]
- 5. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Guaiene | 3691-12-1 | DAA69112 | Biosynth [biosynth.com]
- 7. acgpubs.org [acgpubs.org]
Beta-Guaiene: A Comparative Guide to its Validation as a Plant Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-guaiene's performance as a biomarker for specific plant species, supported by experimental data. We delve into its presence across various plants, its role in indicating physiological stress, and compare it with other potential biomarkers. Detailed experimental protocols for its analysis are also provided to facilitate further research.
This compound as a Biomarker: An Overview
This compound, a sesquiterpenoid, is a volatile organic compound (VOC) found in numerous plant species.[1][2][3][4] Its presence and concentration can vary significantly between species and even within different parts of the same plant, making it a potential candidate for a chemical marker for plant identification and a biomarker for physiological stress.
Recent studies have highlighted the potential of sesquiterpenes, including this compound, as reliable biomarkers for monitoring plant responses to external stimuli, such as elicitor treatments in grapevine.[5] The analysis of these volatile compounds offers a convenient and non-destructive method for assessing plant health and defense activation.[5]
Comparative Analysis of this compound Content in Various Plant Species
The concentration of this compound and its isomers varies widely across the plant kingdom. This variability is key to its potential as a species-specific biomarker. The following table summarizes the percentage of guaienes found in the essential oils of several plant species.
| Plant Species | Plant Part | Guaiene Isomer | Percentage (%) in Essential Oil | Reference |
| Pogostemon cablin | Leaves | β-Guaiene | 2.17 | [6] |
| Bixa orellana | Leaf | α-Guaiene | 49.3 | [7] |
| Bixa orellana | Seed-pod | α-Guaiene | 25.0 | [7] |
| Valeriana jatamansi | Roots/Rhizomes | Guaiene | Major Compound | [8] |
| Echinops kebericho | Root | β-Guaiene | High Concentration (Chemotype A & B) | [8] |
This compound as a Biomarker for Drought Stress in Cotton
A significant validation of this compound as a biomarker comes from studies on cultivated upland cotton (Gossypium hirsutum). Research has identified a binary chemotype structure in cotton defined by the mutually exclusive production of either bisabolene or guaiene sesquiterpenes.[9] This "guaiene chemotype" has been directly linked to the plant's resilience to water stress.[9]
Under drought conditions, cotton plants of the guaiene chemotype exhibited greater water loss compared to the bisabolene chemotype.[9] This suggests that the presence and relative abundance of this compound could serve as a non-destructive biomarker for identifying drought-susceptible cotton varieties, a valuable tool for breeding programs aimed at developing climate-resilient crops.[9]
Comparison with Other Plant Stress Biomarkers
While this compound shows promise, it is essential to compare its performance with other established or potential plant stress biomarkers.
| Biomarker Class | Specific Example(s) | Stress Indication | Advantages | Disadvantages |
| Sesquiterpenes | This compound , (E,E)-α-farnesene | Biotic and abiotic stress, species identification | Non-destructive analysis (VOCs), high specificity in some cases | Variable concentrations, influenced by environmental factors |
| Phytohormones | Abscisic acid (ABA) | Drought, salinity, and other abiotic stresses | Well-established role in stress signaling | Can be influenced by various factors, complex signaling pathways |
| Proteins | Dehydrins, Heat shock proteins (HSPs) | Drought, heat, and cold stress | Directly involved in cellular protection | Destructive sampling required, complex analysis |
| Amino Acids | Proline | Osmotic stress (drought, salinity) | Accumulates in response to a wide range of stresses | Not always specific to the type of stress |
| Other Metabolites | Glycine betaine | Drought and salt stress | Protects cellular structures and enzyme activity | Not universally produced by all plant species |
Experimental Protocols
Extraction of this compound and other Volatile Organic Compounds (VOCs)
Method: Headspace Solid-Phase Microextraction (HS-SPME)
This method is a solvent-free and non-destructive technique ideal for analyzing VOCs from plant tissues.
-
Materials:
-
Fresh plant material (leaves, flowers, etc.)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)
-
Heater block or water bath
-
-
Procedure:
-
Place a known weight of fresh plant material (e.g., 1-2 g) into a headspace vial.
-
Seal the vial tightly with the screw cap.
-
Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow VOCs to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.
-
Retract the fiber into the needle and immediately introduce it into the gas chromatograph-mass spectrometer (GC-MS) for analysis.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 3 °C/min
-
Hold: Maintain 240 °C for 5 minutes
-
-
Injection Mode: Splitless
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
-
-
Quantification:
-
Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time with a pure standard. The NIST library can be used for tentative identification.[10][11]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the GC-MS and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample extract into the GC-MS and determine the peak area of this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the sample.
-
Visualizing Biosynthesis and Workflows
Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).
Caption: Experimental workflow for the validation of this compound as a biomarker.
References
- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guaiene - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB017386) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0038157) [hmdb.ca]
- 5. Sesquiterpene volatile organic compounds (VOCs) are markers of elicitation by sulfated laminarine in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. ijstr.org [ijstr.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Beta-Guaiene Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds such as the sesquiterpene beta-guaiene is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of this compound, GC-based methods are more prevalent and well-documented for its analysis. The information for HPLC methods is extrapolated from validated protocols for other, less volatile terpenes and related compounds, serving as a foundational guide for method development and cross-validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful and widely used technique for the analysis of volatile compounds like sesquiterpenes.[1] HPLC can also be adapted for terpene analysis, though it is generally better suited for less volatile compounds.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters for GC-FID, GC-MS, and a representative HPLC-UV method for the analysis of sesquiterpenes. These parameters are crucial for evaluating the reliability and suitability of a method.
Table 1: Comparison of GC-FID and GC-MS Method Performance for Sesquiterpene Analysis
| Parameter | GC-FID | GC-MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.003 mM | 0.05 µg/L |
| Limit of Quantitation (LOQ) | - | 0.15 µg/L |
| Accuracy (% Recovery) | - | - |
| Precision (% RSD) | - | - |
| Reference | [2] |
Table 2: Representative Performance of an HPLC-UV Method for Terpene Analysis (Extrapolated)
| Parameter | HPLC-UV |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Reference | [3][4] |
Note: The data in Table 2 is extrapolated from validated methods for other analytes and serves as a representative example for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are generalized experimental protocols for GC-MS and a representative HPLC-UV method for the analysis of sesquiterpenes, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Quantification
This protocol outlines the instrumental parameters for the quantitative analysis of sesquiterpenes using a standard gas chromatograph coupled to a mass spectrometer.[5]
Sample Preparation (Solvent Extraction)
-
Weigh 100 mg of the sample (e.g., powdered plant material, extract) into a 2 mL glass vial.[6]
-
Add a known concentration of an appropriate internal standard (e.g., 1,2,4,5-tetramethylbenzene).
-
Add 1.5 mL of a suitable solvent (e.g., hexane or ethyl acetate).[6]
-
Vortex the sample vigorously for 1 minute.[6]
-
Sonicate for 15 minutes in an ultrasonic bath.[6]
-
Centrifuge at 5,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a clean vial for GC-MS analysis.[6]
Instrumentation
-
GC System: A gas chromatograph equipped with a split/splitless injector and an autosampler.
-
Column: A fused-silica capillary column, such as a HP-5 (5% phenyl-methylsiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: An initial temperature of 70°C held for 3 minutes, ramped to 100°C at 5°C/min, held for 1 minute, then ramped to 246°C at 120°C/min and held for 3 minutes.[5]
-
Injector Temperature: 250°C.
-
MS System: A mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.[2]
Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Representative High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sesquiterpene Analysis (Extrapolated)
This protocol is a representative example for the analysis of terpenes and would require optimization and validation for this compound specifically.
Sample Preparation
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water).[8]
-
Prepare a standard stock solution of this compound in the same diluent.[8]
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1 M ammonium acetate buffer, pH 6.8) and an organic phase (e.g., a mixture of acetonitrile and methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (e.g., 275 nm was used for structurally related compounds).[3]
Method Validation
The method would need to be fully validated according to ICH guidelines to determine its linearity, accuracy, precision, specificity, LOD, and LOQ.[3]
Mandatory Visualization
A systematic workflow is essential for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. mdpi.com [mdpi.com]
- 3. globaljournals.org [globaljournals.org]
- 4. actascientific.com [actascientific.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of β-Guaiene and Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of β-guaiene with other notable sesquiterpenes, namely β-caryophyllene and α-humulene. The following sections detail their performance in key therapeutic areas, supported by experimental data, and outline the methodologies used in these assessments.
Executive Summary
Sesquiterpenes, a class of C15 terpenoids, are widely recognized for their diverse pharmacological activities. Among them, β-guaiene, β-caryophyllene, and α-humulene are of significant interest due to their potential anti-inflammatory, antioxidant, and antimicrobial properties. While extensive research is available for β-caryophyllene and α-humulene, quantitative data on the specific efficacy of isolated β-guaiene is less abundant. This guide synthesizes the available information to provide a comparative overview.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and antimicrobial activities of the selected sesquiterpenes.
Anti-Inflammatory Activity
The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Sesquiterpene | Assay | Cell Line | IC50 Value | Reference |
| β-Guaiene | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | |
| α-Guaiene | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 7.2 µM | [1] |
| β-Caryophyllene | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | |
| α-Humulene | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available |
Note: While specific IC50 values for β-caryophyllene and α-humulene in NO inhibition assays were not found in the provided search results, their anti-inflammatory effects are well-documented through other markers like the reduction of pro-inflammatory cytokines.[2]
Antioxidant Activity
The antioxidant capacity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Sesquiterpene | Assay | IC50 Value | Reference |
| β-Guaiene | DPPH Radical Scavenging | Data not available | |
| α-Guaiene | DPPH Radical Scavenging | 36.97 ± 0.030 μg/mL | [3] |
| β-Caryophyllene | DPPH Radical Scavenging | Data not available | |
| α-Humulene | DPPH Radical Scavenging | Data not available |
Note: The antioxidant potential of essential oils containing these sesquiterpenes has been reported, but specific IC50 values for the isolated compounds are often not specified.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Sesquiterpene | Microorganism | MIC Value | Reference |
| β-Guaiene | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Δ-Guaiene | Staphylococcus aureus | Inhibition zone of 11.22 mm at 80% concentration | [4] |
| Staphylococcus epidermidis | Inhibition zone of 5.16 mm at 60% concentration | [4] | |
| α-Guaiene | Staphylococcus aureus | Inhibition zone of 10.33 mm at 60% purity (37.50%) | [5] |
| β-Caryophyllene | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| α-Humulene | Data not available | Data not available |
Note: The antimicrobial activity of guaiene isomers has been demonstrated, but specific MIC values for β-guaiene against common pathogens were not found in the search results. The data for α- and Δ-guaiene are presented as inhibition zones rather than MIC values, which makes direct comparison difficult.
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Signaling Pathway of β-Caryophyllene
β-Caryophyllene is known to exert its anti-inflammatory effects primarily through the cannabinoid receptor 2 (CB2). Activation of CB2 receptors can lead to the downregulation of pro-inflammatory signaling pathways such as the NF-κB pathway, resulting in reduced production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[6]
Caption: Anti-inflammatory pathway of β-caryophyllene via CB2 receptor activation.
General Antimicrobial Mechanism of Sesquiterpenes
Many sesquiterpenes exert their antimicrobial effects by disrupting the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[7]
Caption: General mechanism of antimicrobial action for many sesquiterpenes.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., β-guaiene) for a defined period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.[8][9]
Caption: Workflow for the Nitric Oxide Inhibition Assay.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH, providing an indication of its antioxidant activity.
Methodology:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value is determined from the dose-response curve.[10][11]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13]
References
- 1. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of ï¡-guaiene Patchouli Oil on Staphylococcus aureus and Staphylococcus epidermidis | Gontor Agrotech Science Journal [ejournal.unida.gontor.ac.id]
- 6. CAS 3691-12-1: α-Guaiene | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies [mdpi.com]
Beta-Guaiene's Potential Anti-Inflammatory Properties: A Comparative Guide Based on Structurally Related Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
While direct validation studies on the anti-inflammatory properties of beta-guaiene are not extensively available in current scientific literature, significant research on structurally related guaiane-type sesquiterpenes provides compelling evidence for its potential as an anti-inflammatory agent. This guide offers a comparative analysis of the anti-inflammatory performance of these related compounds against a common non-steroidal anti-inflammatory drug (NSAID), indomethacin, supported by experimental data from in vitro studies.
Comparative Anti-Inflammatory Activity
Guaiane-type sesquiterpenes, sharing a common bicyclic core structure with this compound, have demonstrated notable anti-inflammatory effects. A key indicator of this activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The following table summarizes the inhibitory concentrations (IC50) for NO inhibition by various guaiane-type sesquiterpenes compared to indomethacin.
| Compound | Source Organism | IC50 (µM) for NO Inhibition | Cytotoxicity (IC50 in µM) | Reference |
| 4-guaien-11-ol | Pittosporum undulatum | 7.2 | ≥ 198 | [1][2] |
| 5-guaien-11-ol | Pittosporum undulatum | 8.1 | ≥ 198 | [1][2] |
| Undulatumoside A | Pittosporum undulatum | 16.4 | ≥ 198 | [1][2] |
| Indicanone | Wikstroemia indica | 9.3 | Not Reported | [3] |
| Miganoid C | Cinnamomum migao | Not Reported (89% inhibition) | Not Reported | [4] |
| Miganoid G | Cinnamomum migao | 14.5 (for TNF-α mRNA) | Not Reported | [4] |
| Indomethacin (Control) | - | 18.2 | - | [1][2] |
Experimental Protocols
The anti-inflammatory activity of the guaiane-type sesquiterpenes listed above was primarily evaluated using an in vitro assay measuring the inhibition of nitric oxide production in RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).
Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., 4-guaien-11-ol, 5-guaien-11-ol, indomethacin) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours to allow for the production of nitric oxide.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Potential Signaling Pathways
The anti-inflammatory effects of many sesquiterpenes are mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific pathways for this compound have not been elucidated, studies on related compounds like β-patchoulene suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Upon stimulation by LPS, upstream kinases activate MAP3Ks, which in turn activate MAP2Ks, leading to the activation of MAPKs such as p38, JNK, and ERK. Activated MAPKs can then phosphorylate various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes.
References
- 1. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Guaiene Content Across Diverse Plant Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of scientific literature reveals significant variations in the concentration of beta-guaiene, a bioactive sesquiterpene, across a range of plant species. This comparative guide, designed for researchers, scientists, and drug development professionals, consolidates quantitative data, outlines detailed experimental protocols for analysis, and visualizes the biosynthetic pathway of this medicinally important compound.
This compound is a naturally occurring sesquiterpene recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its presence and concentration in plant essential oils are of considerable interest for phytochemical research and the development of novel pharmaceuticals. This guide provides a comparative overview of this compound content in several plant varieties, supported by experimental data from peer-reviewed studies.
Quantitative Analysis of this compound Content
The concentration of this compound in the essential oils of various plants has been quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the percentage of this compound found in the essential oils of different plant species. It is important to note that the chemical composition of essential oils can be influenced by factors such as the geographical origin of the plant, the time of harvest, and the specific plant part used for extraction.
| Plant Species | Family | Plant Part | This compound Content (% of Essential Oil) | Reference |
| Mentha longifolia | Lamiaceae | Aerial Parts | up to 42% (cis-β-guaiene in a specific chemotype) | [1] |
| Pogostemon cablin | Lamiaceae | Leaves | 2.17% | |
| Jatropha roseae | Euphorbiaceae | Not Specified | 2.00% (α-guaiene) | [2] |
| Campomanesia adamantium | Myrtaceae | Leaves | 0.21% (cis-β-guaiene) | [3] |
Experimental Protocols
The quantification of this compound in plant materials typically involves extraction of the essential oil followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on methodologies reported in the scientific literature.
Plant Material and Essential Oil Extraction
-
Plant Material: Fresh or dried plant material (e.g., leaves, aerial parts) is used. The choice of plant part depends on the specific research question and the known distribution of essential oils within the plant.
-
Hydrodistillation: The most common method for extracting essential oils is hydrodistillation. The plant material is placed in a distillation apparatus with water and heated. The steam, carrying the volatile essential oil components, is condensed and collected. The essential oil, being immiscible with water, is then separated.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound in essential oils.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, DB-5) is used.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) before injection into the GC-MS.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the different components of the essential oil. A common program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A mass range of m/z 40-500 is typically scanned.
-
-
Compound Identification and Quantification:
-
Identification: this compound is identified by comparing its mass spectrum and retention time with those of a reference standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound in the essential oil is determined by calculating the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram.
-
Biosynthesis of this compound
This compound, like other sesquiterpenes, is synthesized in plants through the mevalonate pathway. The key precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP). The biosynthesis of guaiene-type sesquiterpenes involves a series of enzymatic cyclization reactions.
Caption: Simplified biosynthetic pathway of this compound from farnesyl pyrophosphate.
This comparative guide highlights the variability of this compound content in different plant species and provides a foundational understanding of the methodologies used for its quantification. Further research is warranted to explore a wider range of plant varieties and to investigate the factors influencing the biosynthesis of this promising natural compound.
References
Validating the Mechanism of Action of Beta-Guaiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of beta-Guaiene, a naturally occurring sesquiterpene, with established anti-inflammatory compounds. Due to the limited direct experimental data on this compound, this guide draws upon evidence from structurally similar sesquiterpenes to propose and validate its likely signaling pathways. The information presented herein is intended to guide research efforts in elucidating the precise molecular targets of this compound and to offer a framework for its evaluation as a potential therapeutic agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are compared with Parthenolide, a well-characterized sesquiterpene lactone, and Dexamethasone, a potent corticosteroid. The following table summarizes their inhibitory concentrations (IC₅₀) on key inflammatory mediators and pathways. It is important to note that the data for this compound is extrapolated from studies on structurally related sesquiterpenes, such as β-caryophyllene and various guaiane-type sesquiterpenes, and serves as a predictive baseline for experimental validation.[1][2]
| Compound | Target | IC₅₀ (µM) | Cell Line/System |
| This compound (Predicted) | Nitric Oxide (NO) Production | 7.2 - 16.4 | RAW 264.7 Macrophages |
| NF-κB Activation | - | - | |
| p38 MAPK Phosphorylation | - | - | |
| Parthenolide | NF-κB Activation | ~5 | Jurkat T cells |
| IKKβ Activity | ~10 | In vitro kinase assay | |
| IL-8 Production | ~0.1 | Cystic Fibrosis Bronchial Epithelial Cells | |
| Dexamethasone | NF-κB Reporter Gene Expression | ~0.006 | HeLa Cells[3] |
| IL-6 Production | ~0.001 | A549 Cells |
Postulated Mechanism of Action of this compound
Based on the known mechanisms of other sesquiterpenes, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The proposed mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5][7] Additionally, this compound may inhibit the phosphorylation of key MAPK proteins like p38 and JNK, further dampening the inflammatory cascade.
Signaling Pathway Diagrams
References
- 1. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
A Comparative Guide to Beta-Guaiene Extraction: Supercritical Fluid Extraction (SFE) vs. Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate extraction method is paramount in the isolation of specific bioactive compounds for research and pharmaceutical development. This guide provides a detailed comparison of two prominent methods for the extraction of beta-Guaiene, a valuable sesquiterpene hydrocarbon: Supercritical Fluid Extraction (SFE) and hydrodistillation. This comparison is based on available experimental data, focusing on yield, selectivity, and processing parameters.
At a Glance: SFE vs. Hydrodistillation for this compound Extraction
| Feature | Supercritical Fluid Extraction (SFE) | Hydrodistillation |
| Principle | Utilizes a supercritical fluid (typically CO2) as a solvent at high pressure and moderate temperature. | Employs boiling water to vaporize volatile compounds, which are then condensed and separated. |
| Selectivity for β-Guaiene | Generally higher selectivity for sesquiterpenes. The polarity of the supercritical fluid can be tuned to target specific compounds. | Lower selectivity, co-extracts a wide range of volatile compounds. |
| Yield of β-Guaiene | Potentially higher yields due to enhanced mass transfer and tunable solvent properties. Specific quantitative data for direct comparison is limited in publicly available literature. | Yield is dependent on the plant matrix and processing time. For example, enzyme-pretreated agarwood has been shown to yield an essential oil containing 14.94% this compound after hydrodistillation. |
| Extraction Time | Typically shorter, often ranging from 1 to 4 hours.[1] | Generally longer, can range from 3 to 8 hours or more.[1] |
| Operating Temperature | Lower temperatures (e.g., 40-60°C), which is advantageous for thermally sensitive compounds. | High temperatures (boiling point of water), which can lead to thermal degradation of some compounds. |
| Solvent | Carbon dioxide (CO2) is common, which is non-toxic, non-flammable, and easily removed. Co-solvents like ethanol may be used to modify polarity. | Water. |
| Post-Extraction Processing | Simple separation of the extract from the supercritical fluid by depressurization. | Separation of the essential oil from the aqueous distillate, often using a separatory funnel. |
| Equipment Cost | High initial investment for high-pressure equipment. | Relatively low cost and simple apparatus. |
| Environmental Impact | Considered a "green" technology due to the use of non-toxic CO2, which can be recycled. | Generally considered environmentally friendly, though it can be energy-intensive. |
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound
This protocol is a generalized procedure based on common practices for essential oil extraction using SFE.
1. Sample Preparation:
-
The plant material (e.g., agarwood, patchouli leaves) is dried to a moisture content of approximately 10-15% to improve extraction efficiency.
-
The dried material is then ground to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.
2. SFE System Setup:
-
A laboratory or pilot-scale SFE system is used, consisting of a CO2 cylinder, a high-pressure pump, a temperature-controlled extraction vessel, and a separation vessel.
-
The ground plant material is packed into the extraction vessel.
3. Extraction Parameters:
-
Pressure: Typically ranges from 100 to 350 bar. Higher pressures increase the density and solvating power of the supercritical CO2.
-
Temperature: Usually maintained between 40°C and 60°C to prevent thermal degradation of this compound.
-
CO2 Flow Rate: A continuous flow of supercritical CO2 is passed through the extraction vessel, typically at a rate of 1-5 kg/h .
-
Co-solvent (optional): A small percentage of a polar co-solvent, such as ethanol (e.g., 2-10%), can be added to the CO2 to modify its polarity and enhance the extraction of certain compounds.
-
Extraction Time: The extraction is typically run for 1 to 4 hours.
4. Collection of Extract:
-
The supercritical CO2 containing the dissolved compounds flows into the separation vessel, where the pressure is reduced.
-
This pressure drop causes the CO2 to return to its gaseous state, and the extracted oil, including this compound, precipitates and is collected.
-
The CO2 can be recycled back into the system.
5. Analysis:
-
The collected extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound content.
Hydrodistillation of this compound
This protocol is a standard method for obtaining essential oils from plant materials.
1. Sample Preparation:
-
The plant material is typically used fresh or air-dried. Grinding or chopping the material can increase the extraction efficiency.
-
For some materials like agarwood, a pre-treatment step with enzymes can be employed to increase the yield of specific compounds like this compound.
2. Hydrodistillation Apparatus:
-
A Clevenger-type apparatus is commonly used, which consists of a large round-bottom flask, a condenser, and a collection tube (graduated to measure the volume of oil).
3. Extraction Process:
-
A known quantity of the plant material is placed in the round-bottom flask.
-
Water is added to the flask, typically at a water-to-material ratio ranging from 4:1 to 10:1 (v/w).
-
The flask is heated to bring the water to a boil. The heating is maintained for the duration of the extraction.
-
Extraction Time: The distillation process is carried out for a period of 3 to 8 hours, or until no more essential oil is collected.
4. Collection of Essential Oil:
-
The steam, carrying the volatile essential oil components, rises and passes into the condenser.
-
The condensed steam and essential oil are collected in the graduated tube of the Clevenger apparatus.
-
As the essential oil is generally less dense than water, it forms a layer on top of the aqueous distillate and can be easily separated.
5. Analysis:
-
The collected essential oil is dried over anhydrous sodium sulfate and then analyzed by GC-MS to determine the percentage of this compound.
Process Workflows
Concluding Remarks
The choice between SFE and hydrodistillation for the extraction of this compound depends on the specific objectives of the research or production.
Supercritical Fluid Extraction (SFE) is a superior method when high purity and selectivity are desired. The ability to fine-tune the extraction parameters allows for the targeted isolation of sesquiterpenes like this compound, potentially leading to higher yields and a cleaner extract. The lower operating temperatures are crucial for preserving the integrity of thermally labile compounds. While the initial investment in SFE equipment is substantial, the benefits of shorter extraction times, reduced solvent use, and a higher quality product can justify the cost for pharmaceutical and high-value applications.
Hydrodistillation , on the other hand, is a simpler, more cost-effective, and well-established technique. It is suitable for initial screening of plant materials and for applications where a complex mixture of volatile compounds is acceptable. For the extraction of this compound, the yield can be enhanced through pre-treatment methods. However, the high temperatures involved pose a risk of thermal degradation, and the selectivity is generally lower compared to SFE.
For researchers and professionals in drug development, SFE offers a more controlled and efficient route to obtaining high-purity this compound, which is often a critical requirement for pharmacological studies and formulation development. Further research involving direct comparative studies on the same plant material under optimized conditions for both methods would be invaluable for a more definitive quantitative assessment.
References
A Researcher's Guide to Analytical Validation of Biomarker Assays: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
The analytical validation of biomarker assays is a cornerstone of robust and reproducible research in drug development. Ensuring that an assay accurately and reliably measures the intended biomarker is paramount for making critical decisions, from preclinical studies to clinical trials. This guide provides a comparative overview of key analytical validation parameters, methodologies, and considerations for different assay platforms.
The "fit-for-purpose" approach is a widely accepted principle in biomarker assay validation, where the level of validation is dictated by the intended use of the biomarker data.[1] An assay for an exploratory biomarker in early-stage research may have less stringent validation requirements than an assay used to support pivotal clinical trial endpoints or regulatory submissions.[1][2]
Key Performance Characteristics and Comparison of Assay Platforms
The analytical performance of a biomarker assay is defined by a set of key characteristics. The table below summarizes these parameters and provides a qualitative comparison of two common biomarker assay platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
| Validation Parameter | Description | ELISA | Mass Spectrometry (LC-MS/MS) |
| Accuracy | The closeness of the measured value to the true value. | Good to Excellent | Excellent |
| Precision | The degree of agreement among repeated measurements of the same sample. | Good | Excellent |
| Sensitivity (LOD & LOQ) | The lowest concentration of analyte that can be reliably detected (LOD) or quantified (LOQ). | Good to Excellent | Good to Excellent |
| Specificity | The ability of the assay to measure only the intended analyte. | Good to Excellent (Antibody dependent) | Excellent |
| Selectivity | The ability of the assay to measure the analyte in the presence of other components in the sample matrix. | Good (Matrix effects can be a concern) | Excellent |
| Linearity & Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | Good | Excellent |
| Reproducibility | The ability of the assay to produce consistent results over time and in different laboratories. | Good | Excellent |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Platform Independent (Analyte dependent) | Platform Independent (Analyte dependent) |
Detailed Experimental Protocols for Key Validation Experiments
Detailed and standardized protocols are crucial for ensuring the quality and consistency of analytical validation data. Below are generalized protocols for assessing key validation parameters.
Protocol for Determining Accuracy and Precision
Objective: To assess the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the assay.
Materials:
-
Biomarker-free matrix (e.g., serum, plasma)
-
Reference standard of the biomarker
-
Quality control (QC) samples at low, medium, and high concentrations of the biomarker
Procedure:
-
Preparation of QC Samples: Spike the biomarker-free matrix with the reference standard to create QC samples at a minimum of three concentration levels:
-
Low QC: Near the lower limit of quantification (LLOQ)
-
Medium QC: In the middle of the calibration curve range
-
High QC: Near the upper limit of quantification (ULOQ)
-
-
Assay Runs:
-
Perform a minimum of three independent assay runs on three different days.
-
In each run, analyze a freshly prepared calibration curve and at least five replicates of each QC level.
-
-
Data Analysis:
-
Accuracy: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (%Recovery). The acceptance criterion is typically within 85-115% (80-120% for LLOQ).
-
Precision:
-
Repeatability (Intra-assay precision): Calculate the coefficient of variation (%CV) for the replicates of each QC level within a single run. The acceptance criterion is typically ≤15% (≤20% for LLOQ).
-
Intermediate Precision (Inter-assay precision): Calculate the %CV for the mean concentrations of each QC level across all runs. The acceptance criterion is typically ≤15% (≤20% for LLOQ).
-
-
Protocol for Assessing Specificity and Selectivity
Objective: To determine the assay's ability to measure the specific biomarker without interference from structurally similar molecules (specificity) or other components in the sample matrix (selectivity).
Materials:
-
Biomarker-free matrix from at least six different sources (individual donors)
-
Structurally related molecules or potential interfering substances (e.g., metabolites, concomitant medications)
-
Hemolyzed and lipemic samples
Procedure:
-
Specificity:
-
Spike the biomarker-free matrix with the structurally related molecules at high concentrations.
-
Analyze the spiked samples and compare the signal to that of the unspiked matrix. The signal from the interfering substance should be below the LLOQ of the assay.
-
-
Selectivity (Matrix Effect):
-
Analyze the six different sources of biomarker-free matrix to assess for any endogenous signal that might interfere with the assay.
-
Spike the different matrix sources with the biomarker at low and high QC concentrations.
-
Calculate the %Recovery in each matrix source. The results should be within the acceptance criteria for accuracy.
-
-
Interference from Hemolysis and Lipemia:
-
Analyze the hemolyzed and lipemic samples (spiked and unspiked with the biomarker) to determine if these conditions affect the assay performance.
-
Protocol for Determining Linearity and Range
Objective: To establish the range of concentrations over which the assay is linear and quantitative.
Materials:
-
Reference standard of the biomarker
-
Biomarker-free matrix
Procedure:
-
Preparation of Dilution Series: Prepare a series of at least five concentrations of the biomarker by serially diluting the reference standard in the biomarker-free matrix. This series should span the expected analytical range.
-
Assay Run: Analyze the dilution series in a single assay run.
-
Data Analysis:
-
Plot the measured concentration versus the nominal concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be close to 1.0.
-
The analytical range is the concentration range over which the assay is precise, accurate, and linear. The lower end of the range is the LLOQ, and the upper end is the ULOQ.
-
Protocol for Assessing Analyte Stability
Objective: To evaluate the stability of the biomarker in the biological matrix under various conditions that may be encountered during sample collection, handling, and storage.
Materials:
-
QC samples at low and high concentrations.
Procedure:
-
Freeze-Thaw Stability: Subject the QC samples to multiple (e.g., three) freeze-thaw cycles. After the final cycle, analyze the samples and compare the results to freshly prepared QC samples.
-
Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours) before analysis. Compare the results to freshly prepared QC samples.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months). Analyze the samples at different time points and compare the results to the initial measurements.
Acceptance Criteria for Stability: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Analytical Validation Workflow and Key Relationships
Analytical Validation Workflow
The following diagram illustrates the typical workflow for the analytical validation of a biomarker assay, from initial development to the analysis of study samples.
Caption: A typical workflow for analytical validation of a biomarker assay.
Relationship Between Key Validation Parameters
This diagram illustrates the interconnectedness of the core analytical validation parameters that define a robust and reliable biomarker assay.
References
mechanistic studies on the autoxidation of alpha-Guaiene
A Comparative Guide to the Mechanistic Studies on the Autoxidation of Alpha-Guaiene
For researchers, scientists, and drug development professionals, understanding the autoxidation of terpenes is crucial for assessing the stability, efficacy, and potential toxicity of natural products and their derivatives. This guide provides a comparative analysis of the mechanistic studies on the autoxidation of alpha-guaiene, with a focus on contrasting its behavior with other structurally related sesquiterpenes and common monoterpenes.
Introduction to Alpha-Guaiene Autoxidation
Alpha-guaiene, a bicyclic sesquiterpene found in the essential oils of various plants, undergoes autoxidation when exposed to air, leading to a diverse array of oxygenated products.[1][2][3][4][5] This process is of significant interest due to the formation of compounds with notable aromas and potential biological activities.[1][4] A key product of alpha-guaiene autoxidation is (-)-rotundone, which is responsible for the characteristic peppery aroma of certain wines and spices.[1][4] The transformation from alpha-guaiene to rotundone occurs through simple aerial oxidation.
Comparative Autoxidation of Terpenes
The autoxidation of alpha-guaiene has been studied in comparison to other terpenes, revealing differences in reaction rates and product profiles. A notable comparison has been made with alpha-bulnesene, another guaiane sesquiterpene.
Key Observations:
-
Reaction Rate: The autoxidation of alpha-guaiene is significantly faster than that of alpha-bulnesene. When coated on filter paper and exposed to air at ambient temperature, approximately 99% of alpha-guaiene is autoxidized within 48 hours. In contrast, about 80% of alpha-bulnesene remains unreacted after two days.
-
Product Yields: The yield of the characteristic peppery aroma compound, rotundone, from alpha-guaiene autoxidation can reach up to 7% within 48 hours. The corresponding ketone from alpha-bulnesene, α-bulnesone, is formed at a much lower yield of less than 1.5% after five days.
The study of other terpenes, such as the monoterpenes limonene and alpha-pinene, and the sesquiterpene beta-caryophyllene, provides a broader context for understanding terpene autoxidation. These studies often focus on the formation of highly oxygenated molecules (HOMs) and secondary organic aerosols (SOAs) under various atmospheric conditions.[6][7]
Quantitative Data on Terpene Autoxidation
The following table summarizes the quantitative data from comparative studies on the autoxidation of alpha-guaiene and other terpenes.
| Terpene | Experimental Conditions | Time | Conversion/Yield | Product(s) Quantified | Reference |
| α-Guaiene | Coated on cellulose filter paper, exposed to air at ambient temperature. | 48 hours | ~99% conversion | - | Huang et al. (2015) |
| 48 hours | Up to 7% yield | Rotundone | Huang et al. (2015) | ||
| 48 hours | 0.6% yield | Rotundols (2a/b) | Huang et al. (2015) | ||
| α-Bulnesene | Coated on cellulose filter paper, exposed to air at ambient temperature. | 2 days | ~20% conversion | - | Huang et al. (2015) |
| 5 days | < 1.5% yield | α-Bulnesone | Huang et al. (2015) | ||
| 5 days | 0.3% and 0.9% yields | Bulnesols (6a and 6b) | Huang et al. (2015) | ||
| β-Caryophyllene | Air exposure. | 5 weeks | ~50% conversion | - | Sköld et al. (2006) |
| Limonene | Ozonolysis in a university art museum. | - | 11% molar yield | Highly Oxidized Multifunctional compounds (HOMs) | Pagonis et al. (2019) |
| - | 47 ± 8% mass yield | Secondary Organic Aerosol (SOA) | Pagonis et al. (2019) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the key experimental protocols used in the study of terpene autoxidation.
Autoxidation of α-Guaiene and α-Bulnesene on Filter Paper
This method, employed by Huang et al. (2015), provides a simple and effective way to study the aerial autoxidation of terpenes.
-
Sample Preparation: A solution of the terpene (e.g., alpha-guaiene or alpha-bulnesene) in a volatile solvent is prepared.
-
Application: The solution is evenly coated onto a cellulose filter paper.
-
Exposure: The filter paper is exposed to air at ambient temperature for a specified period (e.g., 48 hours to 5 days).
-
Extraction: The oxidized products are extracted from the filter paper using a suitable solvent (e.g., dichloromethane).
-
Analysis: The extracted products are analyzed and quantified using gas chromatography-mass spectrometry (GC-MS). Deuterium-labeled internal standards are used for accurate quantification.
General Protocol for Ozonolysis Studies
Ozonolysis is a common method to simulate the atmospheric oxidation of terpenes.
-
Reaction Chamber: The terpene is introduced into a reaction chamber (e.g., a jet-stirred reactor or an environmental chamber).
-
Oxidant Introduction: A controlled concentration of ozone is introduced into the chamber.
-
Reaction: The reaction is allowed to proceed under controlled conditions of temperature, pressure, and residence time.
-
Product Analysis: The gas-phase and particle-phase products are analyzed using various techniques, such as chemical ionization mass spectrometry (CIMS) for highly oxygenated molecules and scanning mobility particle sizer (SMPS) for aerosols.
Mechanistic Pathways and Workflows
The autoxidation of alpha-guaiene proceeds through a series of radical-mediated reactions. The proposed mechanism involves the initial formation of hydroperoxides, which then undergo further reactions to form a variety of downstream products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies on the autoxidation of α-guaiene: structural diversity of the sesquiterpenoid downstream products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the autoxidation of α-guaiene: structural diversity of the sesquiterpenoid downstream products. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ACP - On the formation of highly oxidized pollutants by autoxidation of terpenes under low-temperature-combustion conditions: the case of limonene and α-pinene [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Hazard Identification and Safety Precautions
Proper disposal of beta-Guaiene is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with general safety protocols.
This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling or disposal.
Summary of Hazards: According to safety data sheets, this compound presents several hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3][4]
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[3][5]
The table below summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3] |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure.[5]
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use protective goggles or a face shield.[5]
-
Skin and Body Protection: Wear a lab coat.[5]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a respirator.[5]
Spill and Accidental Release Protocol
In the event of a spill, immediate action must be taken to contain and clean the area while ensuring personal safety.
Methodology for Spill Cleanup:
-
Ensure Safety: Immediately put on the required PPE.[5] Avoid inhaling vapors and prevent contact with skin and eyes.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Prevent the spill from entering drains, waterways, or soil.[5][6]
-
Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, earth, or diatomaceous earth.[4][5]
-
Collection: Collect the absorbed material and spillage into a suitable, labeled container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated material as hazardous waste according to institutional and local regulations.[4]
This compound Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
This compound waste must be managed as hazardous chemical waste and disposed of through an approved program, such as an institutional Environmental Health and Safety (EHS) office.[7] It must not be disposed of in the regular trash or down the sewer system.[3][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Selection and Management:
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste".[7][9]
-
The label must include the full chemical name ("this compound") and its concentration or quantity.[7] Abbreviations and chemical formulas are not permitted.[7]
-
Also include the date of waste generation, the place of origin (e.g., lab room number), and the principal investigator's name.[7]
-
-
Storage:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing and air-drying, the original labels should be completely defaced or removed, and the container may then be disposed of in the regular trash.[8][10]
-
-
Final Disposal:
References
- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. haenseler.ch [haenseler.ch]
- 4. vigon.com [vigon.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
